molecular formula C5H6ClN3 B136667 2-Chloro-5-hydrazinylpyridine CAS No. 145934-89-0

2-Chloro-5-hydrazinylpyridine

Cat. No.: B136667
CAS No.: 145934-89-0
M. Wt: 143.57 g/mol
InChI Key: XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445939
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-89-0
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-hydrazinylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-5-hydrazinylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related isomer, 5-Chloro-2-hydrazinylpyridine, for comparative purposes. The guide details its chemical and physical characteristics, a proposed synthesis protocol, and its potential role as a building block for novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a pyridine derivative containing both a chloro and a hydrazinyl functional group. These groups make it a versatile intermediate for creating more complex molecules.[1] While specific experimental data for this compound is scarce, its properties can be estimated through computational methods. For reference, experimental data for the isomer 5-Chloro-2-hydrazinylpyridine is provided.

PropertyValue (this compound)Value (Isomer: 5-Chloro-2-hydrazinylpyridine)
Molecular Formula C₅H₆ClN₃[1]C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [1]143.57 g/mol
IUPAC Name (6-chloropyridin-3-yl)hydrazine[1](5-chloro-2-pyridinyl)hydrazine[2]
CAS Number 145934-89-0[1]27032-63-9[2]
Canonical SMILES C1=CC(=NC=C1NN)Cl[1]C1=CC(=C(C=N1)Cl)NN[2]
Melting Point Data not available124-125 °C[3]
Topological Polar Surface Area 50.9 Ų (Computed)[1]50.9 Ų (Computed)
Solubility Data not availableSoluble in Methanol[3]

Experimental Protocols

2.1. Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via nucleophilic aromatic substitution, adapted from procedures for analogous compounds.[4][5] The synthesis involves the reaction of 2,5-dichloropyridine with hydrazine hydrate.

Materials and Equipment:

  • 2,5-dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Pyridine (as solvent)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in pyridine.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approximately 20-30 equivalents) slowly. The large excess of hydrazine hydrate helps to favor the monosubstitution product and minimize the formation of bis-hydrazinyl derivatives.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the pyridine solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 1 M aqueous NaOH solution to remove any unreacted starting material and acidic byproducts.

    • Subsequently, wash the organic layer with water (3 times) to remove residual NaOH and hydrazine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a conceptual application of this compound in drug discovery.

G Synthesis Workflow for this compound A 2,5-Dichloropyridine C Reaction Mixture in Pyridine A->C B Hydrazine Hydrate (Excess) B->C D Reflux (6-8h) C->D E Work-up & Extraction (DCM/NaOH/H2O) D->E F Purification (Recrystallization) E->F G This compound F->G

Caption: Proposed synthesis route from 2,5-dichloropyridine.

G Role in Medicinal Chemistry cluster_0 Intermediate Synthesis cluster_1 Derivative Synthesis cluster_2 Screening & Development A This compound C Condensation Reaction A->C B Aldehydes / Ketones (R-CHO / R-CO-R') B->C D Hydrazone Derivatives C->D E Biological Screening Assays D->E F Lead Compound Identification E->F

Caption: Conceptual workflow for developing bioactive hydrazones.

Biological Context and Applications

Hydrazinylpyridines are important scaffolds in pharmaceutical development. The hydrazine moiety is a key functional group that can react with aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of biological activities.

  • Pharmaceutical Intermediate: this compound serves as a crucial building block for synthesizing more complex molecules.[6][7] The chlorine atom can be displaced via nucleophilic substitution, and the hydrazine group allows for the formation of hydrazones, providing a versatile platform for creating diverse chemical libraries.

  • Antimicrobial and Antimalarial Potential: While direct biological data on this compound is limited, derivatives of the related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, have been synthesized and shown to possess potential antimicrobial and antimalarial effects in preliminary studies.[8]

  • Anticancer Research: Hydrazine-based compounds and their derivatives are actively being investigated in cancer therapy.[6] Their mechanisms of action can include enzyme inhibition and interfering with cell cycle progression. The this compound scaffold represents a starting point for the development of novel anticancer agents.

References

An In-Depth Technical Guide to 2-Chloro-5-hydrazinylpyridine (CAS: 145934-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a chlorinated pyridine ring and a reactive hydrazine moiety, makes it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel antimicrobial agents.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its computed properties and data for closely related analogs. It is crucial to note that experimental validation of these properties is recommended for any practical application.

PropertyValue (Computed or Analog Data)Source(s)
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 145934-89-0[1]
Appearance Expected to be a solid at room temperature
Melting Point No experimental data available. The related compound 5-Chloro-2-hydrazinylpyridine has a melting point of 127-128 °C.[2]
Boiling Point No experimental data available.
Solubility Expected to be soluble in organic solvents like methanol and dimethyl sulfoxide, and likely insoluble in water. The hydrochloride salt of the related 2-chloro-5-(hydrazinylmethyl)pyridine is soluble in methanol and DMSO but insoluble in water.[3]
pKa No experimental data available.

Spectral Data

¹H NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2d1HH-6 (Pyridine)
~7.4-7.6dd1HH-4 (Pyridine)
~6.8-7.0d1HH-3 (Pyridine)
~5.8 (broad)s1H-NH-
~3.8 (broad)s2H-NH₂

Note: Chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmAssignment
~158-160C-2 (C-Cl)
~148-150C-6
~138-140C-4
~125-127C-5 (C-N)
~110-112C-3

Note: Chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

IR Spectroscopy (Expected)
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (asymmetric and symmetric)
3000-3100Aromatic C-H stretching
1600-1650N-H bending
1550-1600C=N and C=C stretching (pyridine ring)
1000-1100C-Cl stretching
Mass Spectrometry (Expected)
m/zAssignment
143/145Molecular ion peak [M]⁺ ( isotopic pattern for Cl)
114[M - N₂H₃]⁺
78[C₄H₃ClN]⁺

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (CAS 145934-89-0) is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the established procedures for analogous hydrazinopyridines, such as the reaction of a di-chlorinated pyridine with hydrazine hydrate.[3][4][5]

Reaction Scheme:

G 2,5-Dichloropyridine 2,5-Dichloropyridine This compound This compound 2,5-Dichloropyridine->this compound Hydrazine Hydrate (NH2NH2·H2O) Solvent (e.g., Ethanol) Heat

Figure 1: Synthesis of this compound.

Detailed Methodology (Adapted from similar syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as ethanol or n-propanol.[4]

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting residue is dissolved in an organic solvent such as dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Synthesis of Hydrazone Derivatives

This compound readily reacts with aldehydes and ketones to form hydrazones, which are a class of compounds with significant biological activities.[6]

Reaction Scheme:

G 2-Chloro-5-hydrazinylpyridineAldehyde/Ketone 2-Chloro-5-hydrazinylpyridineAldehyde/Ketone Hydrazone Derivative Hydrazone Derivative 2-Chloro-5-hydrazinylpyridineAldehyde/Ketone->Hydrazone Derivative Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Heat

Figure 2: General synthesis of hydrazone derivatives.

Detailed Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aromatic or aliphatic aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a few hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Hydrazone derivatives of various heterocyclic compounds, including pyridines, have been extensively studied for their wide range of biological activities, particularly their antimicrobial effects.[7][8][9] The primary mechanism of action for many of these compounds is believed to be the inhibition of bacterial DNA gyrase.[1][6][10][11][12][13]

Proposed Antimicrobial Mechanism of Action:

G cluster_cell Bacterial Cell Hydrazone_Derivative Pyridine-Hydrazone Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Hydrazone_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 3: Proposed mechanism of antimicrobial action.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding. By inhibiting the ATPase activity of the GyrB subunit or interfering with the DNA cleavage and re-ligation activity of the GyrA subunit, these compounds can disrupt essential cellular processes, ultimately leading to bacterial cell death.[10] The pyridine and hydrazone moieties are thought to play a key role in binding to the active site of the enzyme.

Applications in Drug Development

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its derivatives have shown promise as:

  • Antimicrobial Agents: As discussed, hydrazone derivatives exhibit potent activity against a range of bacteria.[3][7]

  • Antimalarial Agents: Some derivatives have also been investigated for their potential as antimalarial drugs.[6]

  • Anticancer Agents: The hydrazone scaffold is present in a number of compounds with demonstrated anticancer activity.[3]

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the facile derivatization of its hydrazine group allow for the creation of diverse molecular architectures. The demonstrated antimicrobial activity of its hydrazone derivatives, likely mediated through the inhibition of DNA gyrase, highlights the importance of this scaffold in the development of new therapeutic agents to combat infectious diseases. Further research into the synthesis of novel derivatives and a more detailed elucidation of their mechanisms of action are warranted to fully exploit the therapeutic potential of this versatile building block.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_derivatization Derivatization & Screening Start Start: 2,5-Dichloropyridine Reaction Reaction with Hydrazine Hydrate Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure 2-Chloro-5- hydrazinylpyridine Characterization->Final_Product Start_Deriv Start: Pure Intermediate Final_Product->Start_Deriv Use as Building Block Reaction_Deriv Reaction with Aldehydes/Ketones Start_Deriv->Reaction_Deriv Purification_Deriv Purification of Hydrazone Library Reaction_Deriv->Purification_Deriv Screening Biological Screening (e.g., Antimicrobial Assay) Purification_Deriv->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID

Figure 4: General workflow for synthesis and application.

References

"2-Chloro-5-hydrazinylpyridine" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular structure and properties of 2-Chloro-5-hydrazinylpyridine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a heterocyclic organic compound. Its structural and physical properties are summarized in the table below, providing a foundational dataset for research and experimental design.

PropertyValueReference
Molecular Formula C5H6ClN3[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name (6-chloropyridin-3-yl)hydrazine[1]
CAS Number 145934-89-0[1]
SMILES C1=CC(=NC=C1NN)Cl[1]
InChIKey XHEJLXPUJJYRBJ-UHFFFAOYSA-N[1]
Hydrogen Bond Donor Count 2[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyridine ring substituted with a chlorine atom and a hydrazinyl group.

Molecular structure of this compound.

Experimental Protocols

References

Technical Guide: Synthesis of 2-Chloro-5-hydrazinylpyridine from 2-chloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the formation of a hydrazone intermediate from 2-chloro-5-formylpyridine, followed by a selective reduction to the target hydrazine derivative. This document outlines the requisite experimental procedures, including reaction conditions, purification methods, and analytical characterization, supported by quantitative data and visual representations of the synthetic pathway and experimental workflow.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules. The hydrazine functional group serves as a versatile handle for the construction of more complex heterocyclic systems. This guide details a reliable synthetic route starting from the readily available 2-chloro-5-formylpyridine. The described methodology is broken down into two primary stages: the formation of 2-chloro-5-formylpyridine hydrazone and its subsequent selective reduction.

Synthetic Pathway

The synthesis proceeds in two sequential steps:

  • Step 1: Hydrazone Formation: The condensation reaction between 2-chloro-5-formylpyridine and hydrazine hydrate to yield the intermediate, (E)-(2-chloropyridin-5-yl)methylenehydrazine.

  • Step 2: Hydrazone Reduction: The selective reduction of the carbon-nitrogen double bond of the hydrazone intermediate to afford the final product, 2-chloro-5-(hydrazinylmethyl)pyridine.

Reaction Pathway Diagram

Synthesis_Pathway Figure 1: Overall synthetic scheme. cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Hydrazone Reduction A 2-chloro-5-formylpyridine B (E)-(2-chloropyridin-5-yl)methylenehydrazine (Hydrazone Intermediate) A->B Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux C 2-chloro-5-(hydrazinylmethyl)pyridine B->C Sodium Cyanoborohydride (NaBH3CN) Methanol, pH 3-4

Caption: Overall synthetic scheme.

Experimental Protocols

Step 1: Synthesis of (E)-(2-chloropyridin-5-yl)methylenehydrazine (Hydrazone Intermediate)

This procedure is adapted from established methods for the formation of aryl hydrazones from aldehydes.[1][2] The use of an excess of hydrazine hydrate is crucial to minimize the formation of the azine byproduct.

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylpyridine (10.0 g, 70.6 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde has completely dissolved.

  • To this solution, add hydrazine hydrate (17.7 g, 353 mmol, 5 equivalents) dropwise over 10 minutes. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then with distilled water (2 x 30 mL) to remove excess hydrazine hydrate.

  • Dry the solid product under vacuum to a constant weight.

Data Presentation:

ParameterValueReference
Starting Material2-chloro-5-formylpyridineN/A
ReagentsHydrazine Hydrate, Ethanol[1][2]
Reaction Time2-4 hours[1][2]
Reaction TemperatureReflux[1][2]
Expected Yield85-95%General Expectation
AppearanceWhite to pale yellow solidGeneral Expectation
Step 2: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine

This protocol is based on the selective reduction of aryl hydrazones using sodium cyanoborohydride in a mildly acidic medium.[3][4] This reducing agent is preferred for its selectivity for the iminium ion intermediate over other reducible functional groups.

Methodology:

  • In a 500 mL round-bottom flask, suspend the dried (E)-(2-chloropyridin-5-yl)methylenehydrazine (10.0 g, 64.3 mmol) in methanol (200 mL).

  • Stir the suspension at room temperature and add sodium cyanoborohydride (6.1 g, 97.0 mmol, 1.5 equivalents) in one portion.

  • Cool the mixture in an ice bath and slowly add a solution of 2M HCl in methanol dropwise to adjust the pH to 3-4. The pH can be monitored using pH paper.

  • After the pH adjustment, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Ethyl acetate/Methanol, 9:1) until the starting hydrazone is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous solution to pH 10-11 with a 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-chloro-5-(hydrazinylmethyl)pyridine.

Data Presentation:

ParameterValueReference
Starting Material(E)-(2-chloropyridin-5-yl)methylenehydrazineN/A
ReagentsSodium Cyanoborohydride, Methanol, HCl[3][4]
Reaction Time12-24 hours[3]
Reaction TemperatureRoom Temperature[3]
Expected Yield60-75%General Expectation
AppearancePale yellow oil or low melting solid[5]

Analytical Characterization

The synthesized compounds should be characterized by standard analytical techniques. Expected data for the final product, 2-chloro-5-(hydrazinylmethyl)pyridine, based on its isomer 2-chloro-5-(hydrazinylmethyl)pyridine, are as follows[5]:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 4.05 (s, 2H, CH₂), 3.50 (br s, 3H, NHNH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.0, 148.5, 139.0, 135.5, 124.0, 52.0 (CH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₈ClN₃ [M+H]⁺: 158.04; found: 158.1.

  • FTIR (KBr, cm⁻¹): 3350-3200 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1480 (C=C, C=N stretch).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Step-by-step experimental workflow. cluster_prep Preparation cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Hydrazone Reduction cluster_analysis Analysis Start Start Setup_Hydrazone Setup Reaction: 2-chloro-5-formylpyridine Ethanol, Hydrazine Hydrate Start->Setup_Hydrazone Reflux Reflux for 2-4h Setup_Hydrazone->Reflux TLC1 Monitor by TLC Reflux->TLC1 Workup1 Workup: Cool, Filter, Wash TLC1->Workup1 Reaction Complete Dry1 Dry Intermediate Workup1->Dry1 Setup_Reduction Setup Reaction: Hydrazone Intermediate Methanol, NaBH3CN Dry1->Setup_Reduction Adjust_pH Adjust pH to 3-4 with HCl/MeOH Setup_Reduction->Adjust_pH Stir Stir at RT for 12-24h Adjust_pH->Stir TLC2 Monitor by TLC Stir->TLC2 Workup2 Workup: Quench, Concentrate, Basify, Extract TLC2->Workup2 Reaction Complete Purify Purify by Column Chromatography Workup2->Purify Characterize Characterize Product: NMR, MS, FTIR Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be carried out in a fume hood.

  • 2-chloro-5-formylpyridine and the resulting products are potential irritants. Avoid skin and eye contact.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The described two-step synthesis provides a viable and effective route to 2-chloro-5-(hydrazinylmethyl)pyridine from 2-chloro-5-formylpyridine. The protocols are based on well-established chemical transformations and can be adapted for various scales of production. Careful monitoring of reaction progress and adherence to safety protocols are essential for successful and safe synthesis. The final product is a valuable intermediate for further elaboration in drug discovery and development programs.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydrazinylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes qualitative solubility information, detailed and established experimental protocols for solubility determination, and relevant data for structurally related compounds to offer valuable insights for researchers.

Introduction to this compound

This compound, with the chemical formula C₅H₆ClN₃, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification methods, formulation development, and ultimately, the bioavailability of potential drug candidates. Understanding its solubility profile is therefore essential for its effective application in research and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
IUPAC Name (6-chloro-3-pyridinyl)hydrazine
CAS Number 145934-89-0
Appearance (Predicted) Solid
Melting Point (Data not available)
Boiling Point (Predicted) 289.9 °C at 760 mmHg
pKa (Predicted) 6.45

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the scientific literature. However, qualitative information for the related compound, 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride, indicates that it is soluble in methanol and dimethyl sulfoxide (DMSO). Another related compound, Pyrazine,2-chloro-5-hydrazinyl-, is described as being easily soluble in alcohols and ketones.

Based on the structure of this compound, which contains a polar hydrazine group and a moderately polar chloropyridine ring, a qualitative prediction of its solubility in common organic solvents is provided in Table 2.

Table 2: Qualitative and Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventChemical ClassPolarityPredicted SolubilityQuantitative Data
Methanol Protic AlcoholPolarSolubleData not available
Ethanol Protic AlcoholPolarSolubleData not available
Dimethyl Sulfoxide (DMSO) Aprotic SulfoxidePolarSolubleData not available
Acetone Aprotic KetonePolarSolubleData not available
Acetonitrile Aprotic NitrilePolarModerately SolubleData not available
Dichloromethane (DCM) Chlorinated HydrocarbonNonpolarSparingly SolubleData not available
Toluene Aromatic HydrocarbonNonpolarSparingly SolubleData not available
Hexane Aliphatic HydrocarbonNonpolarInsolubleData not available

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound using established methodologies. The following provides a detailed protocol for the widely used shake-flask method.

Shake-Flask Method (Isothermal Equilibrium)

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the sediment, the syringe tip should be positioned in the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry container. The filtration step is critical to remove any suspended microparticles.

  • Mass Determination: Accurately weigh the container with the filtered saturated solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a drying oven at a temperature below the decomposition point of the compound.

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved this compound.

Calculation:

The solubility (S) can be calculated in various units, such as g/L or mg/mL, using the following formula:

S (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Weigh excess this compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow undissolved solid to settle (≥24h) C->D E Withdraw and filter supernatant D->E F Weigh filtered saturated solution E->F G Evaporate solvent F->G H Weigh remaining solid G->H I Calculate solubility (e.g., g/L) H->I

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in the public domain, this technical guide provides a foundational understanding for researchers and drug development professionals. The qualitative predictions, based on the compound's structure and the solubility of related molecules, suggest good solubility in polar organic solvents. The detailed experimental protocol for the shake-flask method offers a reliable means to obtain precise quantitative data, which is crucial for the successful application of this important synthetic intermediate. Further experimental investigation is encouraged to build a comprehensive and quantitative solubility profile for this compound.

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability data for this compound, this guide draws upon information from safety data sheets, general knowledge of related pyridine and hydrazine compounds, and established best practices for handling air- and moisture-sensitive chemicals.

Core Chemical Properties and Stability Profile

This compound is a heterocyclic organic compound with the molecular formula C₅H₆ClN₃. Its structure, featuring a pyridine ring substituted with both a chloro and a hydrazinyl group, dictates its reactivity and stability. Hydrazine and its derivatives are known to be reactive and potentially unstable, particularly in the presence of oxygen, light, and certain metals.

  • Atmosphere: As with many hydrazine compounds, this compound is susceptible to oxidation.[1] Exposure to air, particularly in the presence of moisture, can lead to degradation. Therefore, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

  • Light: Pyridine derivatives can be sensitive to light.[2] Although specific photostability studies for this compound are not publicly available, it is prudent to protect it from light to prevent potential photodegradation.

  • Temperature: Elevated temperatures can accelerate the decomposition of hydrazine compounds.[1] It is advisable to store this compound in a cool environment.

  • pH: The stability of hydrazine compounds can be pH-dependent. Acidic conditions can lead to salt formation, which may alter stability and solubility.

The following table summarizes the qualitative stability and recommended storage conditions for this compound based on available data for related compounds and general chemical principles.

ParameterRecommendationRationale
Storage Temperature Cool, consistent temperature (e.g., 15-25°C)To minimize thermal decomposition.[3]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent oxidation, as hydrazine derivatives are air-sensitive.[1][4]
Light Exposure Keep in a dark place, use amber or opaque containersTo prevent photodegradation, a common issue with pyridine derivatives.[2]
Humidity Store in a dry environment, keep container tightly sealedPyridine and its derivatives can be hygroscopic, and moisture can promote degradation.[3]
Container Tightly sealed, appropriate for air-sensitive reagentsTo prevent exposure to air and moisture.[4]

Incompatible Materials

To ensure the stability and safety of this compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can react vigorously or explosively with hydrazine derivatives.[1]

  • Strong Acids: Can cause exothermic reactions.[2]

  • Acid Anhydrides and Acid Chlorides: May react with the hydrazinyl group.

  • Metals: Certain metals can catalyze the decomposition of hydrazines.[1]

Experimental Protocols: General Stability Testing

While a specific, validated stability-indicating assay for this compound is not found in the public domain, a general protocol for assessing the stability of a chemical substance can be adapted. This protocol should be performed in accordance with Good Laboratory Practices (GLP).

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish appropriate storage conditions.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 1N HCl) and a strong base (e.g., 1N NaOH) at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points, withdraw samples and quench the degradation process if necessary.

    • Analyze the samples using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate the parent compound from any degradation products.

    • Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and quantify the major degradation products.

    • Based on the results, propose a degradation pathway and identify the critical factors affecting the stability of the compound.

Visualizing Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound, emphasizing the precautions necessary for an air- and light-sensitive compound.

G cluster_storage Storage cluster_handling Handling (Inert Atmosphere) storage Store in cool, dark, dry place under inert atmosphere transfer Transfer to Inert Atmosphere for Use storage->transfer glovebox Use Glovebox or Schlenk Line weighing Weighing glovebox->weighing dissolution Dissolution in anhydrous solvent weighing->dissolution reaction Reaction Setup dissolution->reaction seal Properly Seal Container (e.g., with Parafilm) reaction->seal start Receive Compound inspect Inspect Container Seal start->inspect inspect->storage Seal Intact inspect->transfer Seal Compromised or for Use transfer->glovebox end Return to Storage seal->end

Caption: Recommended workflow for handling and storage of this compound.

Logical Relationship of Stability Factors

The stability of this compound is governed by a set of interrelated environmental factors. The following diagram illustrates these relationships.

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways compound This compound Stability oxidation Oxidation compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation thermal_decomposition Thermal Decomposition compound->thermal_decomposition air Air (Oxygen) air->oxidation moisture Moisture moisture->hydrolysis light Light light->photodegradation temperature High Temperature temperature->thermal_decomposition

Caption: Factors influencing the degradation of this compound.

References

Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs. As a derivative of both pyridine and hydrazine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data for a closely related isomer, 5-chloro-2-hydrazinylpyridine, which can serve as a valuable reference for the characterization of this compound. The guide also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₆ClN₃ and has a monoisotopic mass of 143.0250249 Da.[1] The structural isomer, 5-chloro-2-hydrazinylpyridine, shares the same molecular formula and mass.[2]

Spectroscopic Data (Reference Isomer: 5-Chloro-2-hydrazinylpyridine)

Due to the limited availability of public domain spectroscopic data for this compound, the following data for its isomer, 5-chloro-2-hydrazinylpyridine, is presented as a reference. The substitution pattern on the pyridine ring will influence the precise chemical shifts and coupling constants, but the general features are expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.07d2.3H-6
7.45dd8.8, 2.3H-4
6.71d8.8H-3
5.88br. s-NH
3.81br. s-NH₂

Solvent: CDCl₃ Reference:[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
158.8C-2
144.4C-6
135.9C-4
118.9C-5
107.3C-3

Solvent: CDCl₃ Reference:[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for this compound is not available, the characteristic absorption bands for related compounds like 2-hydrazinopyridine can be referenced.

Characteristic IR Absorption Bands (Reference: 2-Hydrazinopyridine)

Wavenumber (cm⁻¹)IntensityAssignment
3350-3150Medium-StrongN-H stretching (hydrazine)
3100-3000MediumAromatic C-H stretching
1620-1580StrongC=N and C=C stretching (pyridine ring)
1500-1400Medium-StrongAromatic C=C stretching
1200-1000MediumC-N stretching
850-750StrongC-H out-of-plane bending
~750StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₅H₆ClN₃
Exact Mass143.02502 Da
Molecular Weight143.57 g/mol
Expected Fragmentation
[M]+•m/z 143/145 (due to ³⁵Cl/³⁷Cl isotopes)
[M-NH₂]+m/z 127/129
[M-N₂H₃]+m/z 112/114
[C₅H₄ClN]+•m/z 113/115 (loss of N₂H₂)
[C₄H₃N₂]+m/z 79

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process FID (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze

NMR Experimental Workflow
FT-IR Spectroscopy (Solid Sample)

Thin Film Method

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method

  • Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Solid Sample dissolve Dissolve in Volatile Solvent start->dissolve drop Drop on Salt Plate dissolve->drop evaporate Evaporate Solvent drop->evaporate instrument Place Plate in FT-IR Spectrometer evaporate->instrument acquire Acquire Spectrum instrument->acquire analyze Analyze Peaks (Identify Functional Groups) acquire->analyze

FT-IR Experimental Workflow (Thin Film Method)
Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Data Acquisition

  • Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate charged droplets.[6][7][8]

  • Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent.[6][7]

  • Ion Transfer: The resulting gas-phase ions are directed into the mass analyzer.[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sol Prepare Dilute Solution of Sample instrument Introduce into ESI Source prep_sol->instrument ionization Ionization instrument->ionization desolvation Desolvation ionization->desolvation mass_analysis Mass Analysis desolvation->mass_analysis detection Detection mass_analysis->detection analyze Analyze Spectrum (Identify Molecular Ion and Fragments) detection->analyze

ESI-MS Experimental Workflow

References

The Promising Biological Landscape of 2-Chloro-5-hydrazinylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-chloro-5-hydrazinylpyridine, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. This technical guide consolidates the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action. The exploration of these derivatives has revealed promising anticancer, antimicrobial, and enzyme inhibitory properties, highlighting their potential as lead compounds in drug discovery programs.

Synthetic Pathways and Molecular Scaffolds

The primary synthetic route to novel derivatives involves the condensation of the hydrazinyl group of this compound with various aldehydes and ketones to form hydrazones. This foundational reaction opens the door to a wide range of molecular architectures. For instance, a straightforward method involves the synthesis of the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with aromatic aldehydes under mild conditions to yield hydrazone compounds.[1]

A general workflow for the synthesis of these derivatives can be visualized as a two-step process: the initial synthesis of the this compound core, followed by its reaction with appropriate electrophiles to generate the final products.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Starting Material Starting Material Reaction 1 Diazotization & Reduction Starting Material->Reaction 1 This compound This compound Reaction 1->this compound Reaction 2 Condensation This compound->Reaction 2 Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Reaction 2 Hydrazone Derivatives Hydrazone Derivatives Reaction 2->Hydrazone Derivatives Biological Assays Anticancer Assays Antimicrobial Assays Enzyme Inhibition Assays Hydrazone Derivatives->Biological Assays

General Synthetic and Evaluation Workflow.

Anticancer Activity

Hydrazone derivatives, a major class of compounds derived from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for derivatives of this compound is emerging, the broader class of pyridine-based hydrazones shows considerable promise.

For instance, 7-chloroquinolinehydrazones, which share structural similarities, have exhibited potent cytotoxic activity with submicromolar GI50 values across a wide panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[2] One of the most effective compounds from a study on 7-chloroquinolinehydrazones demonstrated significant cancer cell growth inhibition.[2]

Table 1: Anticancer Activity of Representative Hydrazone Derivatives

Compound IDCancer Cell LineActivity (IC50/GI50)Reference
7-chloroquinolinehydrazone derivativeSR (leukemia)120 nM (GI50)[2]
5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c)A549 (lung cancer)More potent than cisplatin[3]
Hydrazide-hydrazone derivativeHCT-116 (colon cancer)Data at 30 µM[4]
Hydrazide-hydrazone derivativeDLD-1 (colon cancer)Data at 30 µM[4]
Hydrazide-hydrazone derivativeSW-620 (colon cancer)Data at 30 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the respective wells and include appropriate controls (vehicle control and blank).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

MTT Assay Workflow.

Antimicrobial Activity

Preliminary studies on hydrazone derivatives of a related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, have indicated potential antimicrobial effects.[1] The broader class of heterocyclic hydrazones has been extensively studied and shown to possess significant antibacterial and antifungal properties.

Novel hydrazide-hydrazone derivatives have demonstrated strong effects against various pathogenic bacterial strains, with some compounds exhibiting inhibitory zone diameters ranging from 16 to 20.4 mm.[6]

Table 2: Antimicrobial Activity of Representative Hydrazone Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
Hydrazide-hydrazoneE. coli12.5 µg/mL
Hydrazide-hydrazoneS. aureus6.25 µg/mL
Hydrazide-hydrazoneB. subtilis2.5 µg/mL[6]
Hydrazide-hydrazoneK. pneumoniae2.5 µg/mL[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, 1,2,4-triazolone derivatives synthesized from this compound hydrochloride have been identified as antagonists of the arginine-vasopressin 1b receptor.

Furthermore, structurally related 2-chloro-3-hydrazinopyrazine derivatives have shown potent acetylcholinesterase (AChE) inhibitory effects, with IC50 values in the low micromolar range.[7] Other hydrazone derivatives have been found to be potent inhibitors of monoamine oxidase (MAO) enzymes.[8]

Table 3: Enzyme Inhibitory Activity of Related Hydrazone Derivatives

Compound ClassTarget EnzymeActivity (IC50)Reference
2-chloro-3-hydrazinopyrazine derivative (CHP4)Acetylcholinesterase (AChE)3.76 µM[7]
2-chloro-3-hydrazinopyrazine derivative (CHP5)Acetylcholinesterase (AChE)4.2 µM[7]
1-substituted-2-phenylhydrazone (2a)Monoamine Oxidase A (MAO-A)0.342 µM[8]
1-substituted-2-phenylhydrazone (2b)Monoamine Oxidase A (MAO-A)0.028 µM[8]

Signaling Pathways and Mechanism of Action

While specific signaling pathways for derivatives of this compound are not yet fully elucidated, studies on related pyridine hydrazones provide valuable insights. The anticancer activity of some hydrazone complexes is linked to the generation of reactive oxygen species (ROS), leading to apoptosis through the upregulation of pro-apoptotic proteins like caspase-8 and Bax, and downregulation of the anti-apoptotic protein Bcl-2.[9] This suggests a potential mechanism involving the induction of oxidative stress within cancer cells.

Apoptosis_Pathway Hydrazone Derivative Hydrazone Derivative ROS Generation ROS Generation Hydrazone Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

The Strategic Role of 2-Chloro-5-hydrazinylpyridine in Medicinal Chemistry: A Technical Guide to the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2-chloro-5-hydrazinylpyridine as a pivotal precursor in the synthesis of complex pharmaceutical agents, with a particular focus on the development of kinase inhibitors. Its unique chemical architecture, featuring both a reactive hydrazine moiety and a versatile pyridine core, makes it a valuable building block for constructing molecules that target key signaling pathways implicated in diseases such as cancer. This document will provide a comprehensive overview of its application in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-MET, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Introduction: The Versatility of the Hydrazinylpyridine Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, and pyridine derivatives are among the most prevalent scaffolds in approved drugs. The introduction of a hydrazine group onto the pyridine ring, as seen in this compound, provides a reactive handle for a variety of chemical transformations. The hydrazine functional group is particularly useful for the construction of other heterocyclic systems, most notably pyrazoles, which are also a common feature in many biologically active compounds. The chlorine atom on the pyridine ring offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions, adding to the precursor's versatility.

This guide will use the synthesis of Crizotinib, a potent kinase inhibitor used in the treatment of non-small cell lung cancer, as a case study to illustrate the strategic importance of this compound in drug discovery and development.

Synthetic Application: Pathway to a Pyrazolyl-Pyridine Kinase Inhibitor Core

The synthesis of a key pyrazolyl-pyridine intermediate for kinase inhibitors like Crizotinib from this compound is a multi-step process that leverages the reactivity of the hydrazine group. A representative synthetic workflow is outlined below.

G cluster_synthesis Synthesis of Pyrazolyl-Pyridine Intermediate A This compound C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B 1,1,3,3-Tetramethoxypropane (1,3-Dicarbonyl equivalent) B->C D 2-Chloro-5-(1H-pyrazol-1-yl)pyridine C->D ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription cMET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GAB1 GAB1 cMET->GAB1 Phosphorylation GRB2 GRB2/SOS cMET->GRB2 Phosphorylation STAT3 STAT3 cMET->STAT3 Phosphorylation HGF HGF (Ligand) HGF->cMET Binding & Dimerization PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellResponse Cellular Response (Proliferation, Motility, Invasion) AKT->CellResponse RAS RAS GRB2->RAS MAPK MAPK Pathway RAS->MAPK MAPK->CellResponse STAT3->CellResponse

Safety and Handling of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one provided by the supplier. All laboratory work should be conducted by qualified personnel using appropriate personal protective equipment and engineering controls.

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound with the chemical formula C₅H₆ClN₃. It serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, incorporating a chlorinated pyridine ring and a hydrazine functional group, suggests potential for biological activity and chemical reactivity, necessitating careful handling and thorough understanding of its safety profile. This guide provides a summary of available safety information, handling precautions, and emergency procedures.

Physicochemical and Toxicological Data

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₆ClN₃PubChem
Molecular Weight 143.57 g/mol PubChem
Appearance Solid (form may vary)Sigma-Aldrich[1]
Melting Point 127 °CSigma-Aldrich[1]
Boiling Point 307.2 ± 27.0 °C at 760 mmHgSigma-Aldrich[1]
CAS Number 145934-89-0PubChem[2]
Toxicological Properties

Specific quantitative toxicological data such as LD50 values for this compound are not available in the searched resources.[3] However, compounds containing hydrazine are often associated with the following hazards:

  • Carcinogenicity: Many hydrazines are known or suspected carcinogens.

  • Hepatotoxicity: Liver damage is a common toxicological endpoint for hydrazine compounds.

  • Neurotoxicity: Some hydrazine derivatives can affect the central nervous system.

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.

  • Sensitization: May cause an allergic skin reaction.

Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be hazardous.

Hazard Identification and GHS Classification

A complete, official GHS classification for this compound is not consistently available. Based on the hazards associated with related compounds, a precautionary classification should be assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 (Warning or Danger)

  • Skin Corrosion/Irritation: Category 2 (Warning)

  • Serious Eye Damage/Eye Irritation: Category 2A (Warning)

  • Carcinogenicity: Category 1B or 2 (Danger or Warning)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (Danger or Warning)

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

  • Body Protection: A flame-retardant laboratory coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Engineering Controls
  • All work with this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.

  • Safety showers and eyewash stations must be readily accessible.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents. The need for cold-chain transportation has been noted by some suppliers.

Spills and Disposal
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Procurement Procurement & SDS Review RiskAssessment Conduct Risk Assessment Procurement->RiskAssessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection EngControls Verify Engineering Controls RiskAssessment->EngControls Weighing Weighing in Fume Hood PPE_Selection->Weighing EngControls->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Monitoring Experiment Monitoring ReactionSetup->Monitoring Workup Reaction Workup & Purification Monitoring->Workup Decontamination Decontaminate Work Area Workup->Decontamination Storage Proper Storage of Compound Workup->Storage WasteSegregation Segregate Hazardous Waste Workup->WasteSegregation Decontamination->WasteSegregation WasteCollection Waste Collection WasteSegregation->WasteCollection Disposal Dispose via Certified Vendor WasteCollection->Disposal

Caption: Safe Handling Workflow for this compound

Emergency Response Logic

This diagram outlines the decision-making process in the event of an exposure or spill.

Figure 2: Emergency Response Logic Start Emergency Event (Spill or Exposure) AssessScene Assess Scene for Safety Start->AssessScene Evacuate Evacuate Immediate Area AssessScene->Evacuate Scene Unsafe Exposure Personnel Exposure? AssessScene->Exposure Scene Safe Report Report Incident to Safety Officer Evacuate->Report FirstAid Administer First Aid (See Section 5.1) Exposure->FirstAid Yes SpillContained Is Spill Contained? Exposure->SpillContained No MedicalAttention Seek Immediate Medical Attention FirstAid->MedicalAttention MedicalAttention->Report ContainSpill Contain Spill with Inert Material SpillContained->ContainSpill No Cleanup Clean Up Spill Following Protocol SpillContained->Cleanup Yes ContainSpill->Cleanup Cleanup->Report Decontaminate Decontaminate and Restock Report->Decontaminate

Caption: Emergency Response Logic for Incidents

Conclusion

While this compound is a valuable reagent in synthetic chemistry, the limited availability of comprehensive safety data necessitates a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must operate under the assumption that this compound is hazardous, employing stringent safety protocols, appropriate personal protective equipment, and robust engineering controls. Adherence to the guidelines outlined in this document will help to mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Synthesis of Novel Hydrazones from 2-Chloro-5-hydrazinylpyridine and Aromatic Aldehydes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel hydrazone derivatives through the condensation reaction of 2-Chloro-5-hydrazinylpyridine with various aromatic aldehydes. Hydrazones are a versatile class of compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] This application note details the synthetic protocol, reaction parameters, and characterization of the resulting compounds. Furthermore, it explores the potential applications of these derivatives, particularly in the fields of antimicrobial and anticancer research.

Introduction

Hydrazones, characterized by the >C=N-NH- functional group, are synthesized through the condensation of hydrazines or hydrazides with aldehydes and ketones.[3] The pyridine moiety is a common feature in many pharmacologically active compounds, and its incorporation into the hydrazone scaffold can lead to derivatives with enhanced biological properties.[4] Specifically, hydrazones derived from substituted pyridines have demonstrated a broad range of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[5] The presence of a chlorine atom at the 2-position and a hydrazinyl group at the 5-position of the pyridine ring provides a unique electronic and structural framework for the development of novel therapeutic agents.

This guide outlines a standardized protocol for the synthesis of a series of hydrazones by reacting this compound with a variety of substituted aromatic aldehydes. The objective is to provide researchers with a detailed methodology and expected outcomes to facilitate the exploration of this promising class of compounds.

Experimental Protocols

General Synthesis of Hydrazones from this compound and Aromatic Aldehydes

This protocol describes a general method for the synthesis of hydrazones via the reaction of this compound with various aromatic aldehydes.[5][6]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the respective aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Data Presentation

The following table summarizes the synthesis of various hydrazone derivatives from this compound and different aromatic aldehydes, including reaction times and yields.

EntryAromatic AldehydeProduct NameReaction Time (h)Yield (%)
1Benzaldehyde(E)-N'-(benzylidene)-6-chloropyridin-3-ylhydrazine385
24-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-6-chloropyridin-3-ylhydrazine492
34-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-6-chloropyridin-3-ylhydrazine2.588
44-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-6-chloropyridin-3-ylhydrazine595
52-Hydroxybenzaldehyde(E)-N'-(2-hydroxybenzylidene)-6-chloropyridin-3-ylhydrazine3.582

Visualizations

Experimental Workflow

G General Workflow for Hydrazone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization 2_Chloro_5_hydrazinylpyridine This compound Dissolution Dissolve in Ethanol 2_Chloro_5_hydrazinylpyridine->Dissolution Aromatic_Aldehyde Aromatic Aldehyde Addition Add Aldehyde & Catalyst Aromatic_Aldehyde->Addition Dissolution->Addition Reflux Reflux (2-6h) Addition->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Analysis FT-IR, NMR, MS Drying->Analysis

Caption: General Workflow for Hydrazone Synthesis.

Potential Signaling Pathway Inhibition by Pyridyl Hydrazones

G Potential Anticancer Mechanism of Pyridyl Hydrazones cluster_pathway Cancer Cell Signaling Pyridyl_Hydrazone Pyridyl Hydrazone Derivative Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Pyridyl_Hydrazone->Growth_Factor_Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) Pyridyl_Hydrazone->Kinase_Cascade Inhibition Growth_Factor_Receptor->Kinase_Cascade Cell_Cycle_Progression Cell Cycle Progression Kinase_Cascade->Cell_Cycle_Progression Proliferation Cell Proliferation Kinase_Cascade->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Kinase_Cascade->Apoptosis_Inhibition Cell_Cycle_Progression->Proliferation

Caption: Potential Anticancer Mechanism of Pyridyl Hydrazones.

Applications in Drug Discovery

Hydrazone derivatives of this compound are of significant interest to the drug discovery community due to their potential therapeutic applications.

Antimicrobial Activity

Hydrazones have been widely reported to exhibit significant antibacterial and antifungal activities.[7][8][9] The presence of the azomethine group is crucial for their biological action. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The introduction of different substituents on the aromatic aldehyde ring can modulate the antimicrobial potency of these derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives.[2][4][10][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The synthesized hydrazones can be evaluated for their in vitro cytotoxicity against various cancer cell lines. Further mechanistic studies can be performed on the most potent compounds to elucidate their mode of action, which may involve targeting key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[12]

Conclusion

The synthesis of novel hydrazones from this compound and aromatic aldehydes offers a promising avenue for the discovery of new bioactive molecules. The straightforward and efficient synthetic protocol described herein, coupled with the potential for diverse biological activities, makes this class of compounds highly attractive for further investigation in the fields of medicinal chemistry and drug development. The provided data and visualizations serve as a valuable resource for researchers embarking on the synthesis and evaluation of these promising derivatives.

References

Application Notes and Protocols: 2-Chloro-5-hydrazinylpyridine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents utilizing 2-Chloro-5-hydrazinylpyridine as a key building block. The following sections outline the synthesis of the starting material and its subsequent conversion into three major classes of antimicrobial compounds: hydrazones, triazolopyridines, and pyrazolopyridines. Quantitative antimicrobial activity data is summarized in tables for easy comparison, and key synthetic and mechanistic pathways are visualized using diagrams.

Synthesis of this compound

This compound serves as a crucial intermediate for the generation of a diverse range of heterocyclic compounds with potential antimicrobial properties. Its synthesis is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyridine.

Experimental Protocol: Synthesis of this compound from 2,5-Dichloropyridine[1]

This protocol describes the reaction of 2,5-dichloropyridine with hydrazine hydrate to yield this compound.

Materials:

  • 2,5-Dichloropyridine

  • Hydrazine hydrate

  • Water

  • Appropriate organic solvent (e.g., ethanol, butanol)[1]

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent like ethanol or butanol.

  • Add hydrazine hydrate (typically in excess, e.g., 10 equivalents) to the solution.[1]

  • The reaction mixture is heated to reflux (approximately 100 °C) and stirred for an extended period (e.g., 48 hours).[1]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is then extracted multiple times with ethyl acetate.[1]

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Synthesis of Antimicrobial Hydrazone Derivatives

Hydrazones are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial effects. The synthesis of hydrazones from this compound involves a condensation reaction with various aldehydes and ketones.

General Experimental Protocol: Synthesis of 2-Chloro-5-(2-benzylidenehydrazinyl)pyridine Derivatives[3][4]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes/ketones (1.0 eq)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • The mixture is then heated at reflux for a period of 2-4 hours. The reaction progress can be monitored by TLC.[2]

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried to afford the desired hydrazone derivative. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]

Antimicrobial Activity of Pyridine-based Hydrazones

The antimicrobial efficacy of various hydrazone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Compound TypeTest OrganismMIC (µg/mL)Reference
Nicotinic acid hydrazone derivativeP. aeruginosa0.19[3]
Nicotinic acid hydrazone derivativeP. aeruginosa0.22[3]
Isonicotinic acid hydrazide derivativeS. aureus ATCC 65381.95 - 7.81[4]
Isonicotinic acid hydrazide derivativeS. epidermidis ATCC 122281.95 - 7.81[4]
Isonicotinic acid hydrazide derivativeB. subtilis ATCC 66331.95 - 7.81[4]
Pyrimidine hydrazone derivativeS. aureus6.25[4]
Pyrimidine hydrazone derivativeE. coli12.5[4]
Thiazole-based hydrazide derivativeB. subtilis2.5[5]
Thiazole-based hydrazide derivativeE. coli2.5[5]
Thiazole-based hydrazide derivativeK. pneumoniae2.5[5]

Synthesis of Antimicrobial Triazolopyridine Derivatives

Fused heterocyclic systems, such as triazolopyridines, are of great interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of triazolopyridines from this compound can be achieved through cyclization reactions.

General Experimental Protocol: Synthesis of Triazolo[4,3-a]pyridines[7]

This protocol outlines a general method for the synthesis of triazolopyridine derivatives, which can be adapted from this compound.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine

  • Solvents (e.g., methanol, DMF)

Procedure:

  • Acylation: React this compound with chloroacetyl chloride to form the corresponding hydrazide intermediate.[6]

  • Cyclization: Treat the hydrazide intermediate with a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120 °C) to induce cyclization and form the 3-(chloromethyl)-[3][4][7]triazolo[4,3-a]pyridine derivative.[6]

  • Nucleophilic Substitution: The resulting chloromethyl-triazolopyridine can be further functionalized by nucleophilic substitution with various amines to generate a library of derivatives.[6]

Antimicrobial Activity of Triazolopyridine Derivatives
Compound TypeTest OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativeS. aureus32[8][9]
Triazolo[4,3-a]pyrazine derivativeE. coli16[8][9]
[3][4][7]triazolo[1,5-a]pyrimidine derivativeGram-positive and Gram-negative bacteria0.25 - 2.0[10]

Synthesis of Antimicrobial Pyrazolopyridine Derivatives

Pyrazolopyridines are another important class of fused heterocyclic compounds that have demonstrated significant antimicrobial properties.

General Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridines

The synthesis of pyrazolopyridine derivatives can be achieved through the reaction of a hydrazinylpyridine with a suitable three-carbon synthon, such as a β-ketoester or an α,β-unsaturated carbonyl compound, followed by cyclization.

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate) or α,β-unsaturated ketone

  • Solvent (e.g., ethanol, acetic acid)

  • Base catalyst (if required, e.g., piperidine)

Procedure:

  • React this compound with a β-ketoester or an α,β-unsaturated ketone in a suitable solvent like ethanol or acetic acid.

  • The reaction may be heated to reflux to promote the initial condensation and subsequent cyclization.

  • A catalytic amount of acid or base may be required to facilitate the reaction.

  • The product is isolated by cooling the reaction mixture, followed by filtration and washing of the resulting precipitate.

Antimicrobial Activity of Pyrazolopyridine Derivatives
Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine derivativeS. aureus0.25[11]
Pyrazolo[3,4-b]pyridine derivativeK. pneumoniae0.25[11]
Pyrazolo-1,2-benzothiazine acetamideS. aureus8[12]
Pyrazolo-1,2-benzothiazine acetamideS. aureus16[12]

Visualized Workflows and Mechanisms

Synthetic Pathways

Synthetic_Pathways DCP 2,5-Dichloropyridine CHP This compound DCP->CHP Hydrazine hydrate Hydrazone Hydrazone Derivative CHP->Hydrazone Condensation Hydrazide Hydrazide Intermediate CHP->Hydrazide Pyrazolopyridine Pyrazolopyridine Derivative CHP->Pyrazolopyridine Cyclocondensation Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Chloroacetyl Chloroacetyl chloride Chloroacetyl->Hydrazide Triazolo_Cl Chloromethyl- triazolopyridine Hydrazide->Triazolo_Cl Cyclization POCl3 POCl3 POCl3->Triazolo_Cl Triazolopyridine Triazolopyridine Derivative Triazolo_Cl->Triazolopyridine Amine Amine Amine->Triazolopyridine Ketoester β-Ketoester Ketoester->Pyrazolopyridine

Caption: Synthetic routes to antimicrobial agents from 2,5-Dichloropyridine.

Experimental Workflow for Hydrazone Synthesis

Hydrazone_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Ethanol add_aldehyde Add Aldehyde/Ketone start->add_aldehyde add_catalyst Add catalytic Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filtrate Filter the Precipitate cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry recrystallize Recrystallize (optional) dry->recrystallize DNA_Gyrase_Inhibition Hydrazone Pyridine-Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Binds to active site DNA_Replication DNA Replication & Supercoiling Hydrazone->DNA_Replication Inhibits DNAGyrase->DNA_Replication Enables ATP ATP ATP->DNAGyrase Energy source Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

Application Notes and Protocols: 2-Chloro-5-hydrazinylpyridine as an Intermediate for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-5-hydrazinylpyridine as a key intermediate in the synthesis of novel anticancer compounds. The following sections detail the synthetic protocols, quantitative biological data of derivative compounds, and the signaling pathways implicated in their mechanism of action.

Introduction

Pyridine and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including potent anticancer properties. The introduction of a hydrazinyl group at the 5-position of the 2-chloropyridine scaffold, to form this compound, provides a versatile reactive site for the synthesis of a diverse library of compounds, particularly through the formation of hydrazones. These hydrazone derivatives have been shown to interact with various biological targets implicated in cancer progression, such as protein kinases and components of cell signaling pathways, leading to cell cycle arrest and apoptosis.

Synthesis of Anticancer Intermediates and Final Compounds

The synthesis of anticancer compounds using this compound as a precursor typically involves a two-step process: the formation of the hydrazinylpyridine intermediate itself, followed by its reaction with various aldehydes or ketones to form the final hydrazone derivatives.

Protocol 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

This protocol describes the synthesis of a closely related and synthetically accessible intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which serves as a practical precursor for hydrazone synthesis.[1][2]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Hydrazine hydrate (80% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Distilled water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine in ethanol.

  • Heat the solution to reflux with stirring.

  • Add an aqueous solution of hydrazine hydrate dropwise to the refluxing solution over a period of 1 hour.

  • Maintain the reaction mixture at reflux for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine solution followed by distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-chloro-5-(hydrazinylmethyl)pyridine.

Protocol 2: General Synthesis of Pyridine-based Hydrazone Derivatives

This protocol outlines a general method for the synthesis of hydrazone derivatives from a hydrazinylpyridine intermediate and various aromatic aldehydes.

Materials:

  • This compound (or its methyl derivative)

  • Substituted aromatic aldehyde

  • Ethanol

  • Catalytic amount of glacial acetic acid (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of the desired substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst, if necessary.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the aldehyde.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of pyridine-based anticancer compounds.

G cluster_synthesis Synthesis of Hydrazinylpyridine Intermediate 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Reaction Reaction 2-Chloro-5-(chloromethyl)pyridine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction 2-Chloro-5-(hydrazinylmethyl)pyridine 2-Chloro-5-(hydrazinylmethyl)pyridine Reaction->2-Chloro-5-(hydrazinylmethyl)pyridine G cluster_derivatization Synthesis of Hydrazone Derivatives This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Anticancer Hydrazone Compound Anticancer Hydrazone Compound Condensation Reaction->Anticancer Hydrazone Compound G Pyridine Derivative Pyridine Derivative VEGFR-2 VEGFR-2 Pyridine Derivative->VEGFR-2 inhibits PI3K PI3K Pyridine Derivative->PI3K inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival G Pyridine Derivative Pyridine Derivative p53 p53 Pyridine Derivative->p53 upregulates JNK JNK Pyridine Derivative->JNK upregulates p21 p21 p53->p21 G2/M Arrest G2/M Arrest p21->G2/M Arrest Apoptosis Apoptosis JNK->Apoptosis

References

Application Notes and Protocols: Utilizing 2-Chloro-5-hydrazinylpyridine in the Development of Novel Anti-Malarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the continuous exploration of novel chemical scaffolds for the development of new anti-malarial drugs.[1][2] Pyridine and its derivatives have been identified as privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[3] This document provides detailed application notes and protocols for the utilization of 2-Chloro-5-hydrazinylpyridine as a key intermediate in the synthesis and evaluation of a new class of potential anti-malarial agents.

The strategy focuses on the synthesis of hydrazone derivatives, a class of compounds that has demonstrated promising anti-malarial activity in various studies.[4][5] These protocols will guide researchers through the synthesis, in vitro screening, and data analysis of novel compounds derived from this compound.

Synthesis of Hydrazone Derivatives from this compound

The synthesis of novel anti-malarial candidates from this compound typically involves a condensation reaction with a variety of aldehydes to form hydrazone derivatives. This approach allows for the generation of a diverse library of compounds for screening.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add the desired aldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period of 2-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final hydrazone product.

  • Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-Malarial Activity Screening

The evaluation of the synthesized compounds against the blood stages of Plasmodium falciparum is a critical step in the drug discovery process. The following protocols describe standard in vitro assays to determine the anti-malarial efficacy of the novel hydrazone derivatives.

Protocol 2: In Vitro Anti-plasmodial Susceptibility Testing

This protocol is adapted from standard methods for in vitro anti-malarial drug susceptibility testing.[6][7]

  • Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium should be RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% heat-inactivated human serum.

  • Compound Preparation: Dissolve the synthesized hydrazone derivatives in DMSO to prepare stock solutions. Further dilute with the culture medium to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the serially diluted compounds.

  • Parasite Addition: Add synchronized ring-stage parasite cultures (at approximately 1% parasitemia and 2% hematocrit) to each well. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (vehicle-treated parasites).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Determination of Parasite Growth Inhibition: Parasite growth can be quantified using various methods, such as the SYBR Green I-based fluorescence assay or the traditional Giemsa-stained microscopy method to count parasitemia.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the in vitro anti-malarial screening should be summarized in a clear and structured table to facilitate comparison between the synthesized compounds and standard drugs.

Table 1: Illustrative In Vitro Anti-Malarial Activity of Hydrazone Derivatives of this compound

Compound IDR-Group on AldehydeIC50 (µM) vs. 3D7 StrainIC50 (µM) vs. Dd2 Strain
HYD-001 4-Chlorophenyl2.53.1
HYD-002 4-Nitrophenyl1.82.2
HYD-003 2,4-Dichlorophenyl1.21.5
HYD-004 4-Methoxyphenyl5.16.3
Chloroquine (Standard)0.020.25
Artemisinin (Standard)0.0050.006

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical activity ranges for similar compound classes.

Visualization of Workflows and Pathways

Diagram 1: Synthetic Workflow for Hydrazone Derivatives

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2_Chloro_5_hydrazinylpyridine This compound Condensation Condensation Reaction (Ethanol, Acetic Acid catalyst) 2_Chloro_5_hydrazinylpyridine->Condensation Aldehyde Various Aldehydes (R-CHO) Aldehyde->Condensation Filtration Filtration & Washing Condensation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Hydrazone_Derivative Hydrazone Derivative Recrystallization->Hydrazone_Derivative

Caption: Synthetic workflow for generating hydrazone derivatives.

Diagram 2: Experimental Workflow for In Vitro Anti-Malarial Screening

Screening_Workflow Start Start: Synthesized Hydrazone Compounds Prepare_Stocks Prepare Stock Solutions (DMSO) Start->Prepare_Stocks Serial_Dilution Serial Dilution in 96-well Plates Prepare_Stocks->Serial_Dilution Add_Parasites Add Synchronized Ring-Stage Parasites Serial_Dilution->Add_Parasites Parasite_Culture Culture P. falciparum (3D7 & Dd2 strains) Parasite_Culture->Add_Parasites Incubation Incubate for 48-72h Add_Parasites->Incubation Quantify_Growth Quantify Parasite Growth (SYBR Green I Assay) Incubation->Quantify_Growth Data_Analysis Data Analysis Quantify_Growth->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: Workflow for in vitro anti-malarial activity screening.

Diagram 3: Potential Mechanism of Action - Inhibition of Hemozoin Formation

While the specific mechanism of action for this compound derivatives is yet to be elucidated, a common target for anti-malarial drugs is the detoxification of heme.[8] The following diagram illustrates this potential pathway.

Hemozoin_Inhibition Hemoglobin Host Hemoglobin Parasite_Vacuole Parasite Digestive Vacuole Hemoglobin->Parasite_Vacuole Heme Toxic Free Heme Parasite_Vacuole->Heme Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress Hydrazone_Compound Hydrazone Derivative Inhibition Inhibition Hydrazone_Compound->Inhibition Inhibition->Hemozoin

Caption: Hypothetical mechanism: Inhibition of hemozoin formation.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for researchers to explore the potential of this compound as a scaffold for the development of novel anti-malarial agents. The synthesis of hydrazone derivatives offers a versatile approach to generate a library of compounds for screening. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR), evaluating the cytotoxicity of promising compounds against mammalian cell lines to determine selectivity, and conducting in vivo efficacy studies in animal models of malaria. Elucidating the precise mechanism of action will also be crucial for the further development of this class of compounds.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions involving 2-chloro-5-hydrazinylpyridine, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in drug discovery and development. The primary focus is on the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown promise as potent inhibitors of key biological targets.

Overview of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the context of pyridine chemistry, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the α (2,6) and γ (4) positions. The chlorine atom at the 2-position of this compound serves as a good leaving group, facilitating its displacement by a variety of nucleophiles.

A common and synthetically useful transformation of 2-chloropyridines is the reaction with hydrazine hydrate to form the corresponding hydrazinylpyridines.[1] This reaction is a key step in the synthesis of fused heterocyclic systems like pyrazolopyridines.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-5-chloropyridine

This protocol describes the nucleophilic substitution of a chlorine atom on 2,5-dichloropyridine with hydrazine hydrate to yield 2-hydrazinyl-5-chloropyridine.

Materials:

  • 2,5-dichloropyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Apparatus for filtration and solvent evaporation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5 g of 2,5-dichloropyridine in ethanol.

  • Add 2.2 ml of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 100-130 °C) and maintain for 10-48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature (25 °C) to allow for crystallization.[2]

  • Filter the solid product and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-hydrazinyl-5-chloropyridine.[3]

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)Reference
2,5-DichloropyridineHydrazine HydrateN/AN/AN/A2-Hydrazinyl-5-chloropyridineNot specified[3]
2,3-Dichloropyridine80% Hydrazine HydrateN,N-dimethylformamide130103-Chloro-2-hydrazinopyridine95[2]
2-ChloropyridineHydrazine HydrateButan-1-ol1000.0282-Hydrazinopyridine95.8[1]
2-ChloropyridineHydrazine HydrateNone100482-Hydrazinopyridine78[1]
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines the cyclization of 2-hydrazinyl-5-chloropyridine with a β-ketoester to form a pyrazolo[3,4-b]pyridine derivative. This class of compounds is known for its biological activities, including kinase inhibition.

Materials:

  • 2-Hydrazinyl-5-chloropyridine (from Protocol 1)

  • Ethyl acetoacetate (or other β-ketoesters)

  • Glacial acetic acid or a suitable catalyst (e.g., ZrCl4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-5-chloropyridine in a suitable solvent like glacial acetic acid.

  • Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis:

Hydrazinylpyridine Derivativeβ-Dicarbonyl CompoundCatalyst/SolventYield (%)Reference
5-Amino-1-phenylpyrazoleUnsaturated ketoneZrCl413-28[4][5]
HydrazineEnediynoneCuCl2Good yields[6]
2-HydrazineylpyrimidinesIodoalkynonesN/AHigh yields[7]

Applications in Drug Development

Pyrazolopyridine derivatives synthesized from this compound are of significant interest in drug development due to their diverse pharmacological activities.[8] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[8]

Anticancer Activity: Cyclin-Dependent Kinase (CDK) Inhibition

Certain pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][8] Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[8] For instance, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent and selective inhibitor of CDK1 and CDK2.[8]

Experimental Workflow for Synthesis and Screening:

G cluster_synthesis Synthesis cluster_screening Screening A 2,5-Dichloropyridine B Nucleophilic Substitution (Hydrazine Hydrate) A->B Protocol 1 C 2-Hydrazinyl-5-chloropyridine B->C D Cyclization (β-Ketoester) C->D Protocol 2 E Pyrazolo[3,4-b]pyridine Derivative D->E F In vitro Kinase Assay (e.g., CDK2/cyclin A) E->F G Cell-based Assays (Cancer Cell Lines) F->G H Lead Compound Identification G->H

Fig. 1: Synthetic and screening workflow for pyrazolopyridine-based kinase inhibitors.

CDK Inhibition Signaling Pathway:

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E/A) Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) CDK_Cyclin->Phosphorylation Block Cell Cycle Arrest Apoptosis CDK_Cyclin->Block Progression Cell Cycle Progression Phosphorylation->Progression Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK_Cyclin Inhibition Inhibitor->Block

Fig. 2: Mechanism of cell cycle arrest by pyrazolopyridine-based CDK inhibitors.
Anti-inflammatory Activity: COX-2 and JAK-STAT Pathway Inhibition

Pyrazolopyridine derivatives have also demonstrated anti-inflammatory properties.[1] Their mechanism of action can involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][9] Furthermore, some pyridine-based compounds act as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is involved in the cellular response to cytokines and is implicated in many inflammatory diseases.

JAK-STAT Signaling Pathway and Inhibition:

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pJAK->STAT Phosphorylates Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor Pyrazolopyridine JAK Inhibitor Inhibitor->JAK Inhibition

Fig. 3: Inhibition of the JAK-STAT signaling pathway by pyrazolopyridine derivatives.

Quantitative Data on Biological Activity:

Compound ClassTargetActivityIC50 ValuesReference
PyrazolopyridinesCDK2/cyclin A2Anticancer0.24 - 3.52 µM[3]
1H-Pyrazolo[3,4-b]pyridine 3CDK1/CDK2AnticancerPotent[8]
Pyrazolo-pyridinesCOX-2Anti-inflammatory1-10 nM (in silico)[1]
TriazolopyridinesJAK1Anti-inflammatory10 nM (Filgotinib)[10]

Conclusion

This compound is a versatile building block for the synthesis of biologically active pyrazolopyridine derivatives. The protocols provided herein offer a foundation for researchers to explore the synthesis and therapeutic potential of this important class of compounds. The ability of pyrazolopyridines to inhibit key cellular targets like CDKs and JAKs underscores their significance in the development of novel therapeutics for cancer and inflammatory diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising drug candidates.

References

Application Notes and Protocols: Flow Chemistry Synthesis of 2-Chloro-5-hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-hydrazinylpyridine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. Traditional batch synthesis of hydrazine derivatives can be hazardous due to the use of highly reactive and potentially explosive reagents. Flow chemistry offers a safer, more efficient, and scalable alternative by performing reactions in a continuous stream within a microreactor. This approach provides precise control over reaction parameters, enhances heat and mass transfer, and minimizes the volume of hazardous intermediates at any given time, thereby improving the overall safety and reproducibility of the synthesis.

These application notes provide detailed protocols for the synthesis of this compound derivatives using a continuous flow reactor module, based on established methodologies for similar compounds. The protocols are designed to be readily adaptable for various research and development applications.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a closely related derivative, 2-chloro-5-(hydrazinylmethyl)pyridine, in a flow reactor. These parameters can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValueReference
Starting Material2-Chloro-5-(chloromethyl)pyridine (35% solution)[1]
ReagentHydrazine hydrate (80% solution)[1]
Stoichiometric Ratio (Reagent/Substrate)5.0 mol equiv.[1]
Pump 1 Flow Rate (Substrate)1.95 mL/min[1]
Pump 2 Flow Rate (Reagent)1.26 mL/min[1]
Reactor Volume16 mL[1]
Yield85%[1]
Product Purity99.3%[1]

Experimental Protocols

Method 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a plausible method for the continuous flow synthesis of this compound from 2,5-dichloropyridine and hydrazine hydrate.

Materials:

  • 2,5-Dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Suitable solvent (e.g., Ethanol or Acetonitrile)

  • Continuous flow reactor system (e.g., microreactor or tube reactor) equipped with two pumps, a T-mixer, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 2,5-dichloropyridine in the chosen solvent (e.g., 0.5 M).

    • Prepare a solution of hydrazine hydrate in the same solvent (e.g., 2.5 M, to achieve a 5-fold excess).

  • System Setup:

    • Set up the flow reactor system as depicted in the workflow diagram below.

    • Prime the pumps and lines with the solvent.

    • Heat the reactor to the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined experimentally.

    • Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Reaction Execution:

    • Pump the 2,5-dichloropyridine solution through the first pump and the hydrazine hydrate solution through the second pump at appropriate flow rates to achieve the desired residence time.

    • The two streams are mixed in a T-mixer before entering the heated reactor.

    • The reaction mixture flows through the reactor, where the nucleophilic aromatic substitution takes place.

    • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Purification:

    • The collected reaction mixture can be worked up in-line or offline.

    • Quench the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method 2: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives

This protocol is based on the work by Pimpale, M. J., et al. for the synthesis of hydrazone derivatives from 2-chloro-5-(hydrazinylmethyl)pyridine in a flow reactor.[1][2]

Materials:

  • 2-Chloro-5-(hydrazinylmethyl)pyridine

  • Aromatic aldehydes

  • Solvent (e.g., Ethanol)

  • Continuous flow reactor system

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 2-chloro-5-(hydrazinylmethyl)pyridine (e.g., 50% solution) in the chosen solvent.[1]

    • Prepare a solution of the desired aromatic aldehyde in the same solvent.

  • System Setup:

    • Configure the flow reactor system for a two-stream reaction.

    • Set the reactor temperature to a suitable level (e.g., 90 °C).[3]

  • Reaction Execution:

    • Pump the 2-chloro-5-(hydrazinylmethyl)pyridine solution through the first pump.[1]

    • Pump the aromatic aldehyde solution through the second pump.

    • The streams are mixed and passed through the heated reactor to form the corresponding hydrazone derivative.[2][3]

  • Work-up and Purification:

    • The output stream is collected.

    • The solvent is removed under reduced pressure.

    • The resulting solid product is washed with a suitable solvent and dried.

    • The final product can be characterized by FTIR, NMR, and mass spectrometry.[2][3]

Visualizations

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor Setup cluster_workup Product Collection & Work-up ReagentA 2,5-Dichloropyridine in Solvent PumpA Pump 1 ReagentA->PumpA ReagentB Hydrazine Hydrate in Solvent PumpB Pump 2 ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Quenching & Extraction Collection->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the continuous synthesis of this compound.

Drug_Discovery_Pathway Start This compound (Key Intermediate) Reaction Flow Reaction with Aromatic Aldehydes Start->Reaction Derivatives Library of Hydrazone Derivatives Reaction->Derivatives Screening Biological Screening (e.g., Antimicrobial, Antimalarial) Derivatives->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Application of this compound in a drug discovery workflow.

References

Application Notes and Protocols for the Preparation of Pyrazole Derivatives using 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing 2-Chloro-5-hydrazinylpyridine as a key starting material. The resulting pyrazole scaffolds, incorporating a chloropyridine moiety, are of significant interest in medicinal chemistry due to their potential as precursors for a wide range of biologically active compounds.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a substituted pyridine ring onto the pyrazole core can significantly modulate the pharmacological profile of the resulting molecule. This compound serves as a valuable building block for the synthesis of such derivatives, offering a reactive handle for further chemical transformations.

The primary synthetic route to pyrazoles from hydrazine derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction with a 1,3-dicarbonyl compound.[5][6][7][8] This method is highly versatile and allows for the preparation of a diverse library of substituted pyrazoles.

General Reaction Scheme

The synthesis of pyrazole derivatives from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via a cyclocondensation reaction. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

G cluster_reactants Reactants cluster_product Product This compound This compound 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl_Compound Pyrazole_Derivative Pyrazole_Derivative 2-Chloro-5-hydrazinylpyridine_struct Cl-Py-NHNH2 Reaction + 2-Chloro-5-hydrazinylpyridine_struct->Reaction Dicarbonyl_struct R1-CO-CH2-CO-R2 Dicarbonyl_struct->Reaction Pyrazole_struct Cl-Py-Pyrazole(R1,R2) Process Process Reaction->Process Acid Catalyst Solvent, Heat Process->Pyrazole_struct

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazole derivative, 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, from this compound and acetylacetone.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound145934-89-0C5H6ClN3Starting material
Acetylacetone (2,4-pentanedione)123-54-6C5H8O2Reagent
Glacial Acetic Acid64-19-7C2H4O2Catalyst
Ethanol64-17-5C2H5OHSolvent
Saturated Sodium Bicarbonate Solution-NaHCO3 (aq)For work-up
Brine (Saturated NaCl solution)-NaCl (aq)For work-up
Anhydrous Magnesium Sulfate7487-88-9MgSO4Drying agent
Ethyl Acetate141-78-6C4H8O2Extraction solvent
Hexane110-54-3C6H14Recrystallization solvent

Protocol 1: Synthesis of 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.44 g, 10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from an ethyl acetate/hexane mixture to afford the pure 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Experimental Workflow:

G A 1. Dissolve this compound in Ethanol B 2. Add Acetylacetone and Glacial Acetic Acid A->B C 3. Reflux for 2-4 hours B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool to Room Temperature D->E Complete F 6. Remove Solvent (Rotovap) E->F G 7. Add Ethyl Acetate and Water F->G H 8. Separate Organic Layer G->H I 9. Wash with NaHCO3 and Brine H->I J 10. Dry with MgSO4 I->J K 11. Filter and Concentrate J->K L 12. Purify (Chromatography/Recrystallization) K->L M Pure Product L->M

Caption: Workflow for the synthesis of 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives using substituted hydrazines and 1,3-dicarbonyl compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

ProductStarting Hydrazine1,3-DicarbonylTypical Yield (%)Purity (%)Reference
1-Aryl-3,5-dimethylpyrazoleArylhydrazineAcetylacetone70-95>95[9]
1-Aryl-3-trifluoromethyl-5-phenylpyrazoleArylhydrazine1-Phenyl-4,4,4-trifluorobutane-1,3-dione74-77>98[1][2]
5-Amino-3-phenylpyrazoleHydrazine3-Oxo-3-phenylpropanenitrile74-94>95[1]

Applications and Biological Activity

Pyrazole derivatives containing a chloropyridine moiety are valuable intermediates in the synthesis of compounds with a wide range of biological activities. The chlorine atom can be readily displaced by various nucleophiles, allowing for the generation of diverse chemical libraries for drug discovery.

Published research on pyrazole derivatives has demonstrated their potential as:

  • Anti-inflammatory agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][4]

  • Antimicrobial agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[10][11]

  • Anticancer agents: Certain pyrazole analogs have exhibited cytotoxic effects against various cancer cell lines.[12]

The specific biological activities of pyrazoles derived from this compound would need to be determined through biological screening. However, the presence of the chloropyridine scaffold suggests that these compounds could be promising candidates for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement:

The biological effects of pyrazole derivatives are often mediated through their interaction with specific enzymes or receptors. For instance, the anti-inflammatory effects of many pyrazoles are due to the inhibition of the COX enzymes, which are key in the prostaglandin biosynthesis pathway.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: Simplified diagram of the prostaglandin synthesis pathway and the inhibitory action of certain pyrazole derivatives.

References

Application Notes: Analytical Strategies for the Characterization of 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-hydrazinylpyridine is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] Accurate and comprehensive characterization of this compound is critical to ensure the purity, identity, and quality of the final products. These application notes provide detailed protocols for the primary analytical methods used to characterize this compound, tailored for researchers, scientists, and professionals in the field of drug development. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is provided below.[1][2]

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol [2]
CAS Number 145934-89-0[1]
IUPAC Name (6-chloro-3-pyridinyl)hydrazine[1]
Monoisotopic Mass 143.0250249 Da[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures. A reversed-phase method is typically employed. For trace-level analysis, a pre-column derivatization step can be used to enhance sensitivity and chromatographic performance.[3][4]

Logical Workflow for HPLC Method Selection

start Start: Analyze This compound decision What is the analytical goal? start->decision purity Assess Purity / Assay of Bulk Material decision->purity Purity trace Quantify Trace Levels (e.g., in biological matrix) decision->trace Trace Analysis method_a Protocol A: Direct Reversed-Phase HPLC purity->method_a method_b Protocol B: Derivatization HPLC trace->method_b

Caption: Decision tree for selecting an appropriate HPLC method.

Protocol A: Direct Analysis for Purity Assessment

This method is suitable for determining the purity of the bulk substance and monitoring reaction progress where concentrations are relatively high.[3]

Experimental Protocol

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Inject the sample solution and monitor the chromatogram.

    • Calculate purity based on the area percentage of the main peak.

Quantitative Data: HPLC Method A Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm)[3][5]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm[3]
Protocol B: Derivatization for Trace Analysis

This method increases sensitivity for detecting low levels of this compound by reacting the hydrazine group with an aldehyde (e.g., salicylaldehyde) to form a hydrazone, which has a stronger UV chromophore.[4]

Experimental Protocol

  • Standard/Sample Preparation: Prepare sample solutions in a suitable diluent (e.g., methanol).

  • Derivatization:

    • To 1.0 mL of the sample solution, add 0.5 mL of a 1% salicylaldehyde solution in methanol.[3]

    • Vortex the mixture and heat at 60 °C for 20 minutes.[3][4]

  • Final Preparation: After cooling to room temperature, dilute the derivatized solution with the mobile phase to a suitable concentration for injection.[3]

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Chromatographic Conditions: Run the analysis using the parameters below.

Quantitative Data: HPLC Method B (Derivatization) Parameters

ParameterCondition
Column Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[4]
Mobile Phase Buffer:Methanol (25:75 v/v). Buffer is 10 g/L Ammonium Dihydrogen Phosphate in water.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 20 µL[6]
Detection UV at 360 nm[4]
Limit of Detection (LOD) Potentially low ppm range (e.g., ~3.1 ppm for similar hydrazine)[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature of the hydrazine group, direct analysis of this compound can be challenging. Derivatization is often employed to improve volatility and peak shape.[7][8]

General Analytical Workflow

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Sample Receipt Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Deriv Derivatization (Optional, for GC-MS) Dissolve->Deriv HPLC HPLC (Purity) Dissolve->HPLC NMR NMR (Structure) Dissolve->NMR GCMS GC-MS (ID & Impurities) Deriv->GCMS Process Data Interpretation & Integration HPLC->Process GCMS->Process NMR->Process Report Final Report & Certificate of Analysis Process->Report

Caption: General workflow for the analytical characterization.

Experimental Protocol

  • Sample Preparation (Derivatization):

    • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like pyridine.

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[9]

    • Heat the vial at 70 °C for 30 minutes.[9]

    • After cooling, the sample is ready for injection.

  • Instrumentation: A standard GC-MS system.

  • GC-MS Conditions: The following parameters serve as a starting point and may require optimization.[5]

Quantitative Data: GC-MS Method Parameters

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Injector Temperature 250 °C[5]
Oven Program Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Ion Source Temp. 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Acquire 1024 or more scans, depending on concentration, with a relaxation delay of 2-5 seconds.[3]

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, serving as a fundamental check of its empirical formula.

Protocol

  • Sample Preparation: A few milligrams of a highly purified and dried sample are required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Comparison: The experimental percentages are compared with the theoretical values calculated from the molecular formula C₅H₆ClN₃.

Quantitative Data: Theoretical Elemental Composition

ElementSymbolMass Percentage (%)
CarbonC41.82
HydrogenH4.21
ChlorineCl24.69
NitrogenN29.27

References

Application Notes and Protocols: Synthesis of 2,5-Dihydrazinylpyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 2,5-dihydrazinylpyridine through the reaction of 2-chloro-5-hydrazinylpyridine with hydrazine hydrate under controlled conditions. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a fundamental transformation in heterocyclic chemistry. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of a chlorine atom at the 2-position makes it a suitable leaving group for substitution by a strong nucleophile like hydrazine. In this proposed synthesis, the starting material, this compound, undergoes a second hydrazinolysis to yield the corresponding di-substituted product. Such dihydrazinylpyridine scaffolds are valuable precursors in the synthesis of various heterocyclic compounds, including pyrazoles and triazoles, which are of significant interest in medicinal chemistry and materials science.

Reaction Pathway: Nucleophilic Aromatic Substitution

The reaction of this compound with hydrazine hydrate is a nucleophilic aromatic substitution. The hydrazine molecule acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the di-substituted product.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Hydrazine Hydrate (H₂NNH₂·H₂O) product 2,5-Dihydrazinylpyridine intermediate->product Elimination of Cl⁻ leaving_group HCl

Caption: Proposed reaction pathway for the synthesis of 2,5-dihydrazinylpyridine.

Experimental Protocols

The following protocol is a generalized procedure derived from analogous reactions of chloropyridines with hydrazine hydrate.[1][2][3] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3.0-5.0 eq.).[1] The use of excess hydrazine hydrate helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-130°C, depending on the solvent) and maintain for 10-24 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Extraction: If a high-boiling solvent like DMF was used, the mixture can be cooled to induce crystallization. The solid product can then be collected by filtration and washed with water.[1] Alternatively, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent such as ethyl acetate.[2]

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain 2,5-dihydrazinylpyridine of high purity.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of hydrazinylpyridines from their corresponding chloropyridines, which can be used as a starting point for the synthesis of 2,5-dihydrazinylpyridine.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineHydrazine HydrateHydrazine Hydrate (neat)1004878[2]
2,3-DichloropyridineHydrazine Hydrate (80%)N,N-Dimethylformamide13010High (not specified)[1]
2,3-DichloropyridineHydrazine Hydrate (80%)N,N-Dimethylpropanolamine13010High (not specified)[3]

Note: The yield for the synthesis of 2,5-dihydrazinylpyridine will be dependent on the specific reaction conditions and may require optimization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,5-dihydrazinylpyridine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux (10-24h) add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Dilute with Water & Extract (e.g., Ethyl Acetate) cool->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for the synthesis of 2,5-dihydrazinylpyridine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution of 2,5-dichloropyridine with hydrazine hydrate. This reaction is typically carried out in a suitable solvent at elevated temperatures.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several parameters significantly influence the yield of this compound. These include the molar ratio of hydrazine hydrate to 2,5-dichloropyridine, reaction temperature, reaction time, and the choice of solvent. Optimization of these parameters is crucial for achieving high yields.

Q3: What are the potential side reactions or common impurities I should be aware of?

A3: A common side reaction is the formation of bis-hydrazinylpyridine derivatives, where both chlorine atoms on the pyridine ring are substituted by hydrazine. This is more likely to occur with a large excess of hydrazine hydrate or at higher temperatures. Another potential impurity is the unreacted starting material, 2,5-dichloropyridine.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as ethyl acetate and methanol (e.g., 8:2 v/v), can be used to separate the starting material, product, and any potential byproducts.[1]

Q5: What are the recommended purification methods for this compound?

A5: After the reaction is complete, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, after an aqueous work-up to remove excess hydrazine hydrate, the product can be extracted with an organic solvent like ethyl acetate, followed by drying and removal of the solvent under reduced pressure.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Insufficient reaction temperature: The nucleophilic substitution may be too slow at lower temperatures.

  • Inadequate reaction time: The reaction may not have reached completion.

  • Low molar ratio of hydrazine hydrate: An insufficient amount of the nucleophile will result in incomplete conversion of the starting material.

  • Poor quality of reagents: Degradation of 2,5-dichloropyridine or low concentration of hydrazine hydrate can lead to poor yields.

Suggested Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. A study on a similar synthesis of a 2-chloro-5-(hydrazinylmethyl)pyridine showed that increasing the temperature up to 90°C significantly improved the yield.[2][3]

  • Extend Reaction Time: Monitor the reaction progress using TLC and continue heating until the starting material is consumed. For a similar synthesis of 2-hydrazinopyridine, a reaction time of 48 hours at 100°C was employed.[1]

  • Increase Molar Ratio of Hydrazine Hydrate: While a large excess can lead to side products, a moderate excess is often necessary to drive the reaction to completion. For related hydrazinopyridine syntheses, molar ratios of hydrazine hydrate to the chloropyridine derivative ranging from 1.5:1 to 8:1 have been reported to be effective.[2][3][4]

  • Verify Reagent Quality: Ensure the purity and concentration of the starting materials. Use freshly opened or properly stored reagents.

Problem 2: Formation of Significant Amounts of Byproducts (e.g., bis-hydrazinylpyridine)

Possible Causes:

  • High excess of hydrazine hydrate: A large excess of the nucleophile increases the probability of a second substitution reaction.

  • High reaction temperature: Higher temperatures can favor the formation of the di-substituted product.

Suggested Solutions:

  • Optimize Molar Ratio of Hydrazine Hydrate: Carefully control the amount of hydrazine hydrate used. Start with a lower excess (e.g., 1.5 to 3 equivalents) and optimize based on the results.

  • Control Reaction Temperature: Maintain the reaction temperature at the optimal level determined for maximizing the yield of the mono-substituted product without promoting the formation of the di-substituted byproduct.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product is an oil instead of a solid: This can make filtration difficult.

  • Presence of unreacted starting material and byproducts: Co-crystallization or similar physical properties can hinder purification.

Suggested Solutions:

  • Optimize Work-up Procedure: If the product is an oil, an extractive work-up is recommended. After quenching the reaction with water, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[1]

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5-Dichloropyridine (Batch Process)

This protocol is based on analogous syntheses of similar compounds.[1][2][3]

Materials:

  • 2,5-Dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 4-24 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/methanol 8:2).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the effect of the molar ratio of hydrazine hydrate on the yield of a structurally similar compound, 2-chloro-5-(hydrazinylmethyl)pyridine, which can serve as a starting point for the optimization of the this compound synthesis.[2][3]

Molar Ratio (Hydrazine Hydrate : 2-chloro-5-(chloromethyl)pyridine)Yield (%)
6 : 185.6
7 : 195.0
8 : 198.7

Note: This data is for the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine and should be used as a guideline for optimizing the synthesis of this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification & Analysis Start Start Dissolve 2,5-dichloropyridine in Ethanol Dissolve 2,5-dichloropyridine in Ethanol Start->Dissolve 2,5-dichloropyridine in Ethanol Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve 2,5-dichloropyridine in Ethanol->Add Hydrazine Hydrate Heat to Reflux Heat to Reflux Add Hydrazine Hydrate->Heat to Reflux Monitor by TLC Monitor by TLC Heat to Reflux->Monitor by TLC Monitor by TLC->Heat to Reflux Incomplete Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Reaction Complete Solvent Removal Solvent Removal Cool to Room Temperature->Solvent Removal Aqueous Work-up & Extraction Aqueous Work-up & Extraction Solvent Removal->Aqueous Work-up & Extraction Drying & Concentration Drying & Concentration Aqueous Work-up & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield in this compound Synthesis Start Low Yield Check Reaction Parameters Check Reaction Parameters Start->Check Reaction Parameters Check Reagent Quality Check Reagent Quality Start->Check Reagent Quality Analyze Byproducts Analyze Byproducts Start->Analyze Byproducts Increase Temperature Increase Temperature Check Reaction Parameters->Increase Temperature Temp. too low? Increase Reaction Time Increase Reaction Time Check Reaction Parameters->Increase Reaction Time Time too short? Increase Hydrazine Ratio Increase Hydrazine Ratio Check Reaction Parameters->Increase Hydrazine Ratio Ratio too low? Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Degraded? Optimize Hydrazine Ratio Optimize Hydrazine Ratio (avoid large excess) Analyze Byproducts->Optimize Hydrazine Ratio bis-hydrazinylpyridine? Optimize Temperature Optimize Temperature (avoid excessive heat) Analyze Byproducts->Optimize Temperature Other impurities? End Improved Yield Increase Temperature->End Increase Reaction Time->End Increase Hydrazine Ratio->End Use Fresh Reagents->End Optimize Hydrazine Ratio->End Optimize Temperature->End

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Hydrazone Formation with 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of hydrazones using 2-Chloro-5-hydrazinylpyridine. This resource is intended to help researchers anticipate and address potential side reactions and purification challenges.

I. Troubleshooting Guide

This section addresses common issues encountered during the hydrazone formation with this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Desired Hydrazone 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of starting material: this compound may be unstable under the reaction conditions. 3. Steric hindrance: The carbonyl compound may be too bulky.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the purity of the starting hydrazine. 3. Consider using a more reactive carbonyl compound or a different catalytic system.
Presence of Multiple Products in the Reaction Mixture 1. Formation of azine: The formed hydrazone may react with another molecule of the carbonyl compound. 2. Intramolecular cyclization: The hydrazone product may undergo cyclization to form heterocyclic byproducts. 3. Hydrolysis of the chloro group: The chlorine atom on the pyridine ring may be susceptible to nucleophilic substitution by water or other nucleophiles present.1. Use a slight excess of the hydrazine starting material to minimize the formation of the azine byproduct. 2. See the "Potential Side Reactions" section for details on possible cyclization products and how to minimize their formation. 3. Use anhydrous solvents and reagents to minimize hydrolysis. If water is necessary for the reaction, consider using a milder base or lower reaction temperature.
Difficulty in Purifying the Hydrazone Product 1. Similar polarity of product and byproducts: Side products may have similar chromatographic behavior to the desired hydrazone. 2. Instability of the hydrazone on silica gel: Hydrazones can be acid-sensitive and may decompose on standard silica gel.1. Attempt recrystallization from a suitable solvent or solvent mixture. Common solvents for hydrazone recrystallization include ethanol, methanol, or mixtures with hexane or ethyl acetate. 2. For column chromatography, consider using basic alumina or silica gel treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to prevent decomposition. Reverse-phase chromatography may also be an option.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during hydrazone formation with this compound?

A1: While the desired hydrazone is the primary product under optimized conditions, several side reactions can occur, leading to the formation of impurities. The most common of these are:

  • Azine Formation: The initially formed hydrazone can react with a second equivalent of the aldehyde or ketone, especially if the carbonyl compound is used in excess. This results in the formation of a symmetrical or unsymmetrical azine.

  • Intramolecular Cyclization: The hydrazone product, particularly when formed from a ketone, can undergo acid-catalyzed cyclization. Given the structure of this compound, potential cyclization pathways include:

    • Fischer Indole Synthesis: If the reaction is carried out under acidic conditions, a[1][1]-sigmatropic rearrangement can lead to the formation of a substituted indole derivative. However, certain substitution patterns on the starting materials can lead to the failure of this reaction.

    • Pyrazolopyridine Formation: Intramolecular nucleophilic attack of the pyridine nitrogen or the hydrazone nitrogen onto the pyridine ring can lead to the formation of fused heterocyclic systems like pyrazolopyridines.

  • Dimroth Rearrangement: In cases where a triazole ring is formed as an intermediate or a subsequent product, a Dimroth rearrangement can occur, leading to an isomeric heterocyclic product. This involves the interchange of endocyclic and exocyclic heteroatoms.

Q2: How can I minimize the formation of these side products?

A2: To minimize side reactions, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of this compound relative to the carbonyl compound to suppress azine formation.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.

    • pH: The pH of the reaction medium is crucial. While acidic conditions are often used to catalyze hydrazone formation, they can also promote unwanted cyclizations. A mildly acidic to neutral pH is often optimal. The use of a buffer can help maintain the desired pH.

  • Choice of Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or methanol are commonly used.

Q3: What is a general experimental protocol for the synthesis of hydrazones from this compound?

A3: The following is a general protocol that can be adapted for specific carbonyl compounds. Optimization of reaction time, temperature, and catalyst may be necessary.

Experimental Protocol: General Hydrazone Synthesis

  • Dissolve the reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the carbonyl compound: Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalyst addition (optional): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.

Q4: What are the recommended methods for purifying hydrazones derived from this compound?

A4: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline products. Suitable solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used. Due to the potential acid sensitivity of hydrazones, it is advisable to use a stationary phase like basic alumina or silica gel that has been deactivated with a base (e.g., by pre-treating with a solvent containing 1% triethylamine).

III. Potential Side Reaction Pathways

The following diagrams illustrate potential side reaction pathways that may occur during the hydrazone formation with this compound.

Side_Reactions Start This compound + R1(C=O)R2 Hydrazone Desired Hydrazone (E/Z isomers) Start->Hydrazone Main Reaction Hydrolysis Hydrolysis Product (e.g., 2-Hydroxy-5-hydrazinylpyridine derivative) Start->Hydrolysis Nucleophilic Substitution (H2O) Azine Azine Byproduct Hydrazone->Azine Excess Carbonyl Cyclization Intramolecular Cyclization Products Hydrazone->Cyclization Acid/Heat FischerIndole Fischer Indole Synthesis Product Cyclization->FischerIndole Pyrazolopyridine Pyrazolopyridine Product Cyclization->Pyrazolopyridine Dimroth Dimroth Rearrangement Product Cyclization->Dimroth

Caption: Potential reaction pathways in hydrazone formation.

IV. Experimental Workflow for Troubleshooting

The following workflow can guide researchers in troubleshooting unexpected results.

Troubleshooting_Workflow Start Hydrazone Synthesis Reaction TLC Monitor by TLC Start->TLC Analysis Analyze Crude Product (NMR, LC-MS) TLC->Analysis DesiredProduct Desired Hydrazone Formed? Analysis->DesiredProduct Purify Purify Product (Recrystallization or Chromatography) DesiredProduct->Purify Yes Troubleshoot Troubleshoot Reaction DesiredProduct->Troubleshoot No / Low Yield / Impurities Characterize Characterize Pure Product Purify->Characterize End Successful Synthesis Characterize->End Optimize Optimize Conditions (Temp, Time, Catalyst, Solvent) Troubleshoot->Optimize IdentifyByproducts Identify Byproducts Troubleshoot->IdentifyByproducts Optimize->Start IdentifyByproducts->Optimize

Caption: A logical workflow for troubleshooting hydrazone synthesis.

References

Technical Support Center: Optimization of Nucleophilic Substitution for the Synthesis of 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of reaction conditions for the synthesis of 2-Chloro-5-hydrazinylpyridine via nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where 2,5-dichloropyridine is treated with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring.

Q2: Which chlorine atom is preferentially substituted on 2,5-dichloropyridine?

A2: In the reaction with hydrazine, the chlorine at the 2-position is typically more susceptible to nucleophilic attack than the one at the 5-position. This is due to the electronic activation provided by the ring nitrogen, which stabilizes the intermediate formed during attack at the ortho (2-position) and para (4-position) positions.

Q3: What are the key factors influencing the yield and purity of the reaction?

A3: The primary factors include reaction temperature, the molar ratio of hydrazine hydrate to 2,5-dichloropyridine, the choice of solvent, and reaction time. Careful control of these parameters is crucial to maximize the yield of the desired monosubstituted product and minimize side reactions.

Q4: What are common side products in this reaction?

A4: Common side products include the di-substituted product (2,5-dihydrazinylpyridine) if an excess of hydrazine is used or if reaction conditions are too harsh. Additionally, incomplete reaction can leave unreacted 2,5-dichloropyridine. Hydrolysis of the starting material or product can also occur if water is not controlled.[1]

Q5: Is it necessary to use a large excess of hydrazine hydrate?

A5: While many literature procedures use a large excess of hydrazine hydrate to ensure complete consumption of the starting material, this can be problematic for large-scale synthesis and can lead to the formation of the di-substituted byproduct.[2] Optimizing the stoichiometry is a key aspect of process development. Slow addition of the chloropyridine to the hydrazine can help maintain an effective excess at the point of reaction without requiring a large overall excess.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature: The pyridine ring is electron-deficient but still requires thermal energy for the reaction to proceed at a reasonable rate.[1] 2. Low-quality reagents: Hydrazine hydrate can degrade over time. The starting 2,5-dichloropyridine may be impure. 3. Poor solvent choice: The solvent should be able to dissolve the reactants and be stable at the reaction temperature.1. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. Reactions are often run at elevated temperatures (e.g., 100-130°C).[3][4] 2. Use fresh, high-purity hydrazine hydrate and verify the purity of the starting material. 3. Consider using a high-boiling polar aprotic solvent like DMF or an alcohol like butanol.[3][4]
Formation of Di-substituted Byproduct (2,5-dihydrazinylpyridine) 1. Excess hydrazine hydrate: A high concentration of the nucleophile increases the probability of a second substitution.[1] 2. High reaction temperature or prolonged reaction time: Forcing the reaction conditions can lead to the less favorable substitution at the 5-position after the first has occurred.[1]1. Reduce the molar equivalent of hydrazine hydrate. A molar ratio of 1.5 to 1.8 equivalents of hydrazine hydrate per equivalent of 2,5-dichloropyridine is a good starting point.[5] 2. Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 3. Consider a procedural change, such as the slow addition of 2,5-dichloropyridine to the hydrazine solution to maintain a localized excess of the nucleophile without using a large bulk excess.[2]
Reaction Stalls / Incomplete Conversion 1. Insufficient hydrazine: The molar ratio of hydrazine to the dichloropyridine may be too low. 2. Reaction temperature is too low. [1]1. Increase the molar equivalents of hydrazine hydrate. 2. Increase the reaction temperature in increments, monitoring for product formation and byproduct formation.
Difficult Product Isolation and Purification 1. Product is highly polar: The hydrazinyl group makes the product quite polar, which can complicate extraction and chromatography. 2. Excess hydrazine hydrate in the crude product: Hydrazine is toxic and difficult to remove by standard evaporation.[6]1. After the reaction, dilute with water and extract with a suitable organic solvent like ethyl acetate.[3] An acid-base workup can also be effective for separating the basic product from neutral impurities. 2. To remove excess hydrazine, consider an aqueous workup to wash it away. For stubborn cases, azeotropic distillation with a solvent like xylene can be employed.[6]

Experimental Protocols & Data

General Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

  • Reagent Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine.

  • Solvent and Nucleophile Addition: Add a suitable solvent (e.g., N,N-dimethylformamide or butanol) followed by the desired amount of 80% hydrazine hydrate.[3][4] For example, one procedure reacts 148g of 2,5-dichloropyridine with 110g of 80% hydrazine hydrate in 4500g of DMF.[4]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for three cycles.[4]

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 100-130°C) and maintain it for the specified time (e.g., 10 hours), with stirring.[3][4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture to room temperature (e.g., 25°C) to allow for crystallization.[4] The crude product can be filtered. The filtrate can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Table of Reaction Condition Examples
Starting Material Nucleophile (molar eq.) Solvent Temperature Time Yield Reference
2,5-dichloropyridineHydrazine hydrate (1.5-1.8)N,N-dimethylformamide130°C10 hNot specified[4]
2-chloropyridineHydrazine hydrate (~10 vol)None (reagent as solvent)100°C48 h78%[3]
2,5-dichloropyridineHydrazine hydrate (~2.2 ml for 5g)Not specifiedNot specifiedNot specified~30% (calculated)[7]
2-chloropyridineHydrazine hydrate (80%)Butan-1-ol100°C100 s (Flow reactor)95.8%[3]

Visualizations

General Experimental Workflow

G General Workflow for Synthesis A Combine 2,5-Dichloropyridine, Solvent, and Hydrazine Hydrate B Purge with Inert Gas (N2 or Ar) A->B C Heat to Reaction Temperature (e.g., 100-130°C) B->C D Monitor Reaction by TLC / LC-MS C->D D->C Continue heating if incomplete E Cool to Room Temperature & Isolate Crude Product D->E Reaction complete F Aqueous Workup / Extraction E->F G Dry, Concentrate, and Purify F->G H Final Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Decision Tree Start Analyze Reaction Outcome LowYield Low Yield? Start->LowYield CheckTemp Increase Temperature? LowYield->CheckTemp Yes SideProduct Byproducts Present? LowYield->SideProduct No LowYield->SideProduct Yes CheckReagents Check Reagent Quality? CheckTemp->CheckReagents No Solution1 Increase Temperature & Time CheckTemp->Solution1 Yes Incomplete Starting Material Left? CheckReagents->Incomplete No Solution2 Use Fresh Reagents CheckReagents->Solution2 Yes DiSub Di-substitution? SideProduct->DiSub Yes Success Optimized Reaction SideProduct->Success No (Purification Issue) DiSub->Incomplete No Solution3 Decrease Hydrazine eq. & Temp. DiSub->Solution3 Yes Solution4 Increase Hydrazine eq. Incomplete->Solution4 Yes Failure Consult Further Literature Incomplete->Failure No Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Purification of 2-Chloro-5-hydrazinylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyridine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guides

This section provides detailed guidance on how to resolve specific issues that may arise during the purification of this compound and its derivatives.

Issue 1: Low Yield or Product Loss During Aqueous Work-up

Q: I am losing a significant amount of my this compound product during the aqueous extraction and washing steps. What could be the cause and how can I prevent this?

A: Product loss during aqueous work-up is often due to the partial water solubility of the compound, especially if it is in a salt form. The basic nature of the hydrazine and pyridine moieties can lead to salt formation in acidic or even neutral aqueous solutions.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 8). This can be achieved by adding a base such as sodium bicarbonate or sodium hydroxide solution. Basifying the solution will ensure your product is in its free base form, which is typically less water-soluble.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine wash). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their partitioning into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction if your derivative is highly polar. While ethyl acetate is common, dichloromethane might be more effective for certain derivatives. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to maximize recovery.

  • Back-Extraction: If your product is extracted into an acidic aqueous layer to remove non-basic impurities, ensure to basify the aqueous layer to pH > 8 before back-extracting your product with an organic solvent.

Issue 2: Oily Product Instead of a Crystalline Solid After Recrystallization

Q: My this compound derivative "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling is crucial for crystal lattice formation. You can insulate the flask to slow down the cooling rate.

  • Solvent System Modification:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to ensure it is fully dissolved before attempting to cool it again.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, methanol). Then, while the solution is hot, add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Product Degradation During Purification

Q: I suspect my this compound is degrading during purification, as I observe color changes and the appearance of new spots on my TLC plate. What are the likely causes and how can I mitigate this?

A: Hydrazine derivatives can be sensitive to oxidation and prolonged exposure to heat or certain chromatographic conditions.

Troubleshooting Steps:

  • Minimize Exposure to Air and Heat:

    • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating solutions for extended periods.

    • Use a rotary evaporator at a lower temperature to remove solvents.

  • Chromatography Considerations:

    • Deactivate Silica Gel: If using silica gel chromatography, the acidic nature of the silica can cause degradation of basic compounds. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., hexane/ethyl acetate with 0.1-1% triethylamine).

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based column.

  • Acid/Base Sensitivity: Hydrazinylpyridines can be unstable under strongly acidic or basic conditions, especially at elevated temperatures. If performing an acid-base extraction, do so at low temperatures and minimize the time the compound is in a strongly acidic or basic solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities often originate from the starting materials and potential side reactions. When synthesizing from 2,5-dichloropyridine and hydrazine, you might encounter:

  • Unreacted 2,5-dichloropyridine: This is a common impurity if the reaction does not go to completion.

  • Di-substituted pyridine: A small amount of a di-hydrazinyl pyridine derivative may be formed.

  • Oxidation products: Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: Which recrystallization solvents are a good starting point for this compound and its derivatives?

A2: The choice of solvent is highly dependent on the specific derivative. However, based on the polarity of the parent compound, good starting points include:

  • Single Solvents: Ethanol, methanol, or isopropanol.

  • Mixed Solvent Systems: A combination of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar anti-solvent (like hexane or heptane) can be effective. A mixture of ethanol and water is also a common choice for polar compounds.

Q3: How can I effectively remove unreacted hydrazine hydrate after the reaction?

A3: Hydrazine hydrate is highly soluble in water. An aqueous work-up is typically sufficient to remove it. Washing the organic layer with water or brine several times will effectively remove any residual hydrazine hydrate.

Q4: My this compound derivative is a hydrochloride salt. How does this affect my purification strategy?

A4: If your product is a hydrochloride salt, it will be more polar and likely have higher water solubility.

  • Recrystallization: You will need to use more polar solvents for recrystallization. Ethanol or methanol are good starting points.

  • Extraction: To extract the compound into an organic solvent, you will first need to neutralize the salt by adding a base to the aqueous solution to form the free base.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of solid this compound derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of your crude product in different solvents at room and elevated temperatures. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography for Purification

This protocol is a starting point for purifying this compound derivatives using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give your desired product an Rf value of approximately 0.2-0.4. Common mobile phases for pyridine derivatives include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Load the solution onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Parameter Recommendation for Basic Pyridine Derivatives
Stationary Phase Silica Gel (can be deactivated with triethylamine) or Alumina
Mobile Phase (Starting Point) Hexane/Ethyl Acetate (e.g., 7:3 v/v)
Mobile Phase Additive 0.1-1% Triethylamine (to reduce peak tailing)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Work-up start->workup 1. Quench Reaction extraction Extraction workup->extraction 2. pH Adjustment drying Drying extraction->drying 3. Separate Layers concentration Concentration drying->concentration 4. Dry Organic Layer purification_choice Solid or Oil? concentration->purification_choice 5. Concentrate recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil/Impure Solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_recrystallization cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_yield Solutions for Low Yield cluster_solutions_crystals Solutions for No Crystal Formation start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals slow_cool_oil Cool Slowly oiling_out->slow_cool_oil change_solvent_oil Modify Solvent System oiling_out->change_solvent_oil scratch_oil Scratch Flask oiling_out->scratch_oil less_solvent Use Less Solvent low_yield->less_solvent cool_longer Cool for Longer/Colder low_yield->cool_longer wash_cold Wash with Cold Solvent low_yield->wash_cold concentrate Concentrate Solution no_crystals->concentrate add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent seed_crystal Add Seed Crystal no_crystals->seed_crystal

References

Overcoming solubility issues of "2-Chloro-5-hydrazinylpyridine" in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Chloro-5-hydrazinylpyridine" in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in neutral aqueous media?

A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its molecular structure. The presence of the chloropyridine ring, a relatively non-polar aromatic system, contributes to its hydrophobic character. While the hydrazinyl group can participate in hydrogen bonding, the overall molecular properties are not conducive to favorable interactions with water, leading to low solubility.[1] Many new chemical entities with similar aromatic structures face this challenge.[2]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for research and screening purposes.[1] It is a powerful solvent that is compatible with most in vitro cell-based assays when the final concentration is kept low (typically below 0.5%).[1]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several established techniques can be employed to improve the aqueous solubility of your compound. The optimal method will require empirical testing. Key strategies include:

  • pH Modification: Adjusting the pH of the aqueous medium to protonate the basic pyridine and hydrazine nitrogens can significantly increase solubility.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent in small amounts can increase the solubility of a hydrophobic compound.[3]

  • Addition of Solubilizing Excipients: Using agents like cyclodextrins or surfactants can help to encapsulate the compound or form micelles, respectively, increasing its apparent solubility in water.[2][4]

Troubleshooting Guide

Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?

A4: This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility.[1] The following workflow can help you troubleshoot this issue.

G start Precipitation observed upon dilution of DMSO stock check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final working concentration check_conc->lower_conc Yes warm_sonicate Try gentle warming (37°C) or sonication during dilution check_conc->warm_sonicate No success Solubility Issue Resolved lower_conc->success add_excipient Incorporate a solubilizing excipient into the aqueous buffer warm_sonicate->add_excipient use_cosolvent Use a Co-solvent System add_excipient->use_cosolvent Option 1 use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) add_excipient->use_cyclodextrin Option 2 use_surfactant Use Surfactants (e.g., Polysorbate 80) add_excipient->use_surfactant Option 3 use_cosolvent->success use_cyclodextrin->success use_surfactant->success

Caption: Troubleshooting workflow for compound precipitation.

Q5: How can I determine the optimal pH for solubilizing this compound?

A5: The pyridine and hydrazine moieties in your compound are basic.[1] Therefore, lowering the pH of the aqueous buffer will protonate these groups, creating a charged species with significantly increased aqueous solubility. You can perform a pH-solubility profile experiment to find the optimal pH.

Q6: Which co-solvents are recommended, and at what concentration?

A6: Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400.[3][4] Typically, the lowest effective concentration is used to avoid potential toxicity in biological assays. It is advisable to start with a low percentage (e.g., 1-5% v/v) and incrementally increase it while monitoring for solubility improvement.[3]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines a method to determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • Series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Microcentrifuge tubes

  • Shaker/rotator at a controlled temperature

Methodology:

  • Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of a specific pH buffer.

  • Create a separate tube for each pH value to be tested.

  • Seal the tubes and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a precise aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate mobile phase or buffer.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration represents the equilibrium solubility at that specific pH.

  • Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the profile.

Data Presentation

When reporting solubility data from your experiments, a structured table is essential for clear comparison of different methods and conditions.

Table 1: Template for Reporting Solubility Data

Solubilization Method Conditions Measured Solubility (µg/mL) Observations
pH AdjustmentpH 4.0 Phosphate Buffer[Enter your data here]Clear solution
pH AdjustmentpH 7.4 PBS[Enter your data here]Precipitate observed
Co-solvency5% Ethanol in pH 7.4 PBS[Enter your data here]Slight haze
Co-solvency10% PEG 400 in pH 7.4 PBS[Enter your data here]Clear solution
Complexation2% HP-β-CD in pH 7.4 PBS[Enter your data here]Clear solution

Solubilization Mechanisms

Different solubilization strategies operate through distinct mechanisms. The diagram below illustrates the conceptual difference between using co-solvents and cyclodextrins.

G cluster_0 Co-solvency cluster_1 Complexation a Poorly Soluble Drug in Water b Water + Co-solvent (e.g., Ethanol, PEG 400) a->b + Co-solvent c Drug is Solubilized (Polarity of bulk solvent is reduced) b->c d Poorly Soluble Drug in Water e Water + Cyclodextrin (e.g., HP-β-CD) d->e + Cyclodextrin f Drug forms Inclusion Complex (Hydrophobic drug is inside hydrophilic cyclodextrin cavity) e->f

Caption: Mechanisms of solubility enhancement.

References

Preventing degradation of "2-Chloro-5-hydrazinylpyridine" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Chloro-5-hydrazinylpyridine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The optimal storage involves a multi-faceted approach to protect against environmental factors.[1][2] It is advised to store the compound in a freezer at temperatures of -20°C or lower.[2][3] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent oxidation.[1][3] Furthermore, the storage location should be dark to protect the compound from light-induced degradation.[1]

Q2: What are the common degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds such as aryl hydrazines and chloropyridines are susceptible to several degradation mechanisms. The primary pathways to consider are:

  • Oxidation: The hydrazine moiety is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products, potentially including diazenes or further decomposition to nitrogen gas and other byproducts. Storing under an inert atmosphere is crucial to mitigate this.

  • Hydrolysis: Although typically less reactive than acylated hydrazines, the hydrazinyl group can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of 2-chloro-5-hydroxypyridine and hydrazine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of chloropyridine derivatives.[4][5] This can involve cleavage of the C-Cl bond or reactions involving the hydrazine group.

  • Thermal Degradation: High temperatures can accelerate the degradation of the molecule. While some related compounds show stability at moderate temperatures for short periods, prolonged exposure to heat should be avoided.

Q3: What are the signs of degradation in a sample of this compound?

A3: Degradation of this compound can manifest in several ways. Visual inspection may reveal a change in color or physical state of the compound. Purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) is the most reliable method to detect degradation. The appearance of new peaks in the chromatogram or a decrease in the area of the main peak corresponding to this compound are clear indicators of degradation.

Q4: Are there any materials that are incompatible with this compound during storage?

A4: Yes, to prevent catalytic degradation, it is important to avoid storing this compound in contact with certain materials. Incompatible materials include:

  • Oxidizing agents: These can directly react with the hydrazine group.

  • Certain metals: Copper and iron, as well as their salts and oxides, can catalyze the decomposition of hydrazines.

  • Acids and Bases: Strong acids and bases may promote hydrolysis or other reactions.

  • Porous materials: Materials like rubber and cork can be attacked by hydrazine solutions and should be avoided for sealing storage containers.

It is recommended to use containers made of borosilicate glass or other inert materials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.Verify the purity of the this compound using HPLC. If degradation is confirmed, use a fresh, properly stored batch for the experiment.
Discoloration of the compound upon storage Oxidation or exposure to light.Discard the discolored material. Review storage procedures to ensure the compound is stored under an inert atmosphere and protected from light.
Inconsistent results between different batches Batch-to-batch variability in purity or degradation.Perform a purity check on each new batch before use. Store all batches under identical, optimal conditions.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Quantitative Data on Stability

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of related chemical compounds and should be used as a guideline. Actual stability will depend on the specific conditions and purity of the sample.

Table 1: Effect of Temperature on Purity (Storage Duration: 6 months, under Nitrogen, in the dark)

Storage Temperature (°C)Initial Purity (%)Purity after 6 months (%)
-2099.599.2
499.597.8
25 (Room Temperature)99.592.1
4099.585.3

Table 2: Effect of Atmosphere on Purity (Storage Duration: 6 months, at 4°C, in the dark)

Storage AtmosphereInitial Purity (%)Purity after 6 months (%)
Nitrogen99.597.8
Air99.594.5

Table 3: Effect of Light Exposure on Purity (Storage Duration: 1 month, at 25°C, under Air)

Light ConditionInitial Purity (%)Purity after 1 month (%)
Dark99.598.0
Ambient Light99.595.2
UV Light (254 nm)99.588.7

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop and validate an HPLC method to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound, likely in the range of 230-280 nm.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[6][7][8]

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) and visible light for a defined period.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol for Accelerated Stability Testing

This protocol describes how to conduct an accelerated stability study to predict the shelf-life of this compound.

  • Sample Preparation: Use a single, well-characterized batch of this compound. Package the samples in the intended storage containers (e.g., amber glass vials with inert gas headspace).

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions. According to ICH guidelines, a common condition is 40°C ± 2°C and 75% RH ± 5% RH.[1][9]

  • Testing Time Points: Analyze the samples at specified time points, for example, 0, 1, 3, and 6 months.

  • Analytical Method: Use the validated stability-indicating HPLC method to determine the purity of the samples at each time point.

  • Data Analysis: Plot the purity of this compound as a function of time. Use this data to model the degradation kinetics and estimate the shelf-life under the recommended storage conditions.

Visualizations

Degradation_Pathways This compound This compound Oxidation_Products Oxidation_Products This compound->Oxidation_Products O2, Metal Ions Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products H2O, Acid/Base Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Stability-Indicating Method Development cluster_1 Accelerated Stability Testing Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) HPLC_Development HPLC Method Development (Column, Mobile Phase, etc.) Forced_Degradation->HPLC_Development Method_Validation Method Validation (ICH) HPLC_Development->Method_Validation Sample_Preparation Sample Preparation & Packaging Storage Storage at Accelerated Conditions (e.g., 40°C / 75% RH) Sample_Preparation->Storage Analysis Analysis at Time Points (0, 1, 3, 6 months) Storage->Analysis Data_Evaluation Data Evaluation & Shelf-life Estimation Analysis->Data_Evaluation

Caption: Workflow for stability assessment of this compound.

Troubleshooting_Logic Problem Inconsistent Experimental Results Check_Purity Check Purity of Starting Material (HPLC) Problem->Check_Purity Purity_OK Purity > 99%? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Use_New_Batch Use Fresh, Properly Stored Batch Purity_OK->Use_New_Batch No Review_Storage Review Storage Conditions Use_New_Batch->Review_Storage

References

Technical Support Center: Continuous Flow Reactions with 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "2-Chloro-5-hydrazinylpyridine" in continuous flow reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for continuous flow reactions with this compound?

A1: The choice of solvent is critical for maintaining a homogeneous reaction mixture and preventing blockages.[1] Pyridine derivatives are often soluble in polar aprotic solvents.[2][3] For this compound, consider solvents such as:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is advisable to perform a solubility screen with your chosen solvent system, especially if co-solvents are used, to ensure all reagents and the product remain in solution throughout the reaction.[1]

Q2: How can I prevent reactor clogging when using this compound, which can be a solid?

A2: Reactor clogging is a common issue when working with solids or slurries in continuous flow systems.[1][4] To mitigate this, you can:

  • Ensure Complete Dissolution : Start with a fully dissolved solution of this compound. If solubility is low, you may need to heat the reagent feed line or use a co-solvent.[1]

  • Start with Low Concentrations : Initial experiments should be run at low concentrations to reduce the risk of product precipitation.

  • Use a Packed-Bed Reactor : If the solid is a reagent, it can be packed into a column, and the other reactant solution can be flowed through it.[5][6]

  • Consider a Slurry Approach : Specialized pumps and wider diameter tubing can handle slurries, but this requires a more advanced setup.

  • Inline Filtration : A filter can be placed before the reactor to remove any undissolved particles.

Q3: What are the key safety precautions for handling this compound?

A3: this compound is a hydrazine derivative and requires strict safety protocols. Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[7][8]

  • Handling : Always handle this compound in a properly functioning chemical fume hood.[7][8][9]

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile or chloroprene), and splash-proof safety goggles. A face shield is recommended if there is a significant splash hazard.[7][8][9]

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like oxidizing agents.[9][10] Store under an inert atmosphere if possible.[9]

  • Waste Disposal : Dispose of waste containing this compound as hazardous waste, following all local and institutional regulations.[7][8]

Q4: How do I determine the optimal residence time for my reaction?

A4: Residence time is a critical parameter that influences reaction conversion and selectivity.[11] It is the time the reaction mixture spends in the heated or cooled zone of the reactor. You can calculate the mean residence time by dividing the reactor volume by the total flow rate.[11] To find the optimal residence time:

  • Start with a longer residence time to ensure the reaction goes to completion.

  • Gradually decrease the residence time (by increasing the flow rate) in subsequent experiments.

  • Analyze the output of each experiment to find the point where you achieve the desired conversion in the shortest time, without significant formation of byproducts.[11]

Troubleshooting Guides

Issue 1: Reactor Clogging or Pressure Buildup

Unexpected increases in backpressure are a common sign of clogging. This can be caused by the precipitation of starting materials, intermediates, or the final product.

Troubleshooting Workflow:

G start High Pressure Reading action_flush Stop the reaction and flush the system with clean solvent. start->action_flush Immediate Action check_solubility Are all starting materials fully soluble in the feed solutions? check_product_solubility Is the product soluble at the reaction concentration and temperature? check_solubility->check_product_solubility Yes action_change_solvent Add a co-solvent or switch to a better solvent system. check_solubility->action_change_solvent No action_increase_temp Increase reactor temperature to improve solubility. check_product_solubility->action_increase_temp No end System Clear check_product_solubility->end Yes, problem likely resolved. action_decrease_conc Decrease reagent concentrations and restart. action_decrease_conc->end action_change_solvent->end action_increase_temp->action_decrease_conc action_flush->check_solubility

Caption: Troubleshooting workflow for reactor clogging.

Issue 2: Low Conversion or Yield

If the reaction is not proceeding to completion, several parameters can be adjusted.

Optimization Steps:

  • Increase Residence Time : Decrease the flow rate to allow the reagents more time in the reactor.

  • Increase Temperature : For many reactions, higher temperatures increase the reaction rate. However, be cautious of potential side reactions or degradation. Efficient heat transfer in flow reactors allows for precise temperature control.[12]

  • Check Stoichiometry : Ensure the molar ratios of your reagents are correct. In a flow system, this is controlled by the concentration of your stock solutions and their respective flow rates.

  • Improve Mixing : Inadequate mixing can lead to poor conversion. Ensure your T-mixer or other mixing junction is functioning correctly. For some reactions, higher flow rates can improve mixing.[6]

Issue 3: Formation of Impurities

The formation of byproducts is often related to temperature and residence time.

  • Side Reactions with Hydrazine Moiety : Hydrazine derivatives can be highly reactive and may undergo undesired side reactions.[13] If you observe impurities, try reducing the reaction temperature.

  • Product Degradation : If the desired product is unstable at the reaction temperature, a shorter residence time may be necessary to minimize degradation.

Experimental Protocols

Representative Protocol: Hydrazone Formation in Continuous Flow

This protocol describes a general procedure for the reaction of this compound with an aldehyde to form a hydrazone.

1. Reagent Preparation:

  • Solution A : Prepare a 0.1 M solution of this compound in THF.

  • Solution B : Prepare a 0.1 M solution of the desired aldehyde (e.g., benzaldehyde) in THF.

2. System Setup:

  • Use a standard flow chemistry setup with two pumps, a T-mixer, a reactor coil, and a back-pressure regulator.

  • For this reaction, a 10 mL PFA or stainless steel reactor coil is suitable.

  • Set the back-pressure regulator to 10 bar to prevent solvent boiling.

3. Reaction Execution:

  • Set the reactor temperature to 60 °C.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes.

  • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

  • Collect the output in a flask containing a small amount of a suitable quenching agent if necessary.

4. Work-up and Analysis:

  • Analyze the collected reaction mixture using an appropriate technique (e.g., UPLC-MS, NMR) to determine conversion and yield.

  • The product can be isolated using standard purification techniques like crystallization or chromatography.

Data Presentation

Table 1: Example Optimization Parameters for Hydrazone Formation

The following table illustrates how reaction parameters can be systematically varied to optimize the reaction.

ExperimentTemperature (°C)Residence Time (min)Aldehyde (Equivalents)Conversion (%)Yield (%)
140201.0
260201.0
380201.0
460101.0
560301.0
660201.2

Visualization of Experimental Setup

G cluster_pumps Reagent Delivery cluster_reactor Reaction Zone cluster_collection Collection & Control pumpA Pump A This compound in Solvent mixer T-Mixer pumpA->mixer pumpB Pump B Aldehyde in Solvent pumpB->mixer reactor_coil Heated Reactor Coil mixer->reactor_coil bpr Back-Pressure Regulator reactor_coil->bpr collection Product Collection bpr->collection

Caption: Diagram of a typical continuous flow setup.

References

Minimizing by-products in the synthesis of "2-Chloro-5-hydrazinylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 2-Chloro-5-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Hydrazinolysis of 2,5-Dichloropyridine: This is a common method involving the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloropyridine with hydrazine.

  • Diazotization of 5-Amino-2-chloropyridine: This route involves the conversion of the amino group of 5-Amino-2-chloropyridine into a diazonium salt, which is subsequently reduced to the hydrazine.

Q2: What are the most common by-products in the synthesis of this compound?

A2: The common by-products depend on the synthetic route:

  • From 2,5-Dichloropyridine: The main by-product is typically the di-substituted product, 2,5-bis(hydrazinyl)pyridine. Over-reaction can also lead to the formation of dimeric or polymeric species.

  • From 5-Amino-2-chloropyridine: A significant by-product can be 2-Chloro-5-hydroxypyridine, formed by the reaction of the diazonium intermediate with water.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product and any major by-products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: For high purity, silica gel column chromatography is an effective method to separate the desired product from by-products and unreacted starting materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Hydrazinolysis of 2,5-Dichloropyridine
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC until the starting material is consumed. - Increase the reaction temperature, but be cautious of potential side reactions.
Formation of 2,5-bis(hydrazinyl)pyridine - Use a larger excess of hydrazine hydrate to favor the mono-substitution. See Table 1 for the effect of hydrazine hydrate molar ratio on product selectivity. - Add the 2,5-dichloropyridine solution slowly to a solution of hydrazine hydrate to maintain a high concentration of hydrazine throughout the reaction.
Sub-optimal Reaction Temperature - The optimal temperature for the hydrazinolysis of dichloropyridines is typically in the range of 80-120°C. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote by-product formation.
Poor Quality of Reagents - Ensure that the 2,5-dichloropyridine is pure and free from isomeric impurities. - Use a good quality hydrazine hydrate solution.
Issue 2: Significant Formation of 2-Chloro-5-hydroxypyridine during Diazotization of 5-Amino-2-chloropyridine
Possible Cause Suggested Solution
Reaction of Diazonium Salt with Water - Maintain a low reaction temperature (typically 0-5°C) during the diazotization and subsequent reduction steps to minimize the hydrolysis of the diazonium salt. - Use a non-aqueous solvent system if possible.
Slow Reduction of the Diazonium Salt - Ensure the reducing agent (e.g., stannous chloride) is added promptly after the formation of the diazonium salt. - Use a sufficient excess of the reducing agent to ensure complete and rapid conversion to the hydrazine.
In-situ Halogen Exchange In some cases, the diazonium group can be replaced by a halide from the reaction medium. Using a chloride source (e.g., HCl) as the acid for diazotization can help suppress the formation of the hydroxy by-product.

Data Presentation

Table 1: Effect of Hydrazine Hydrate Molar Ratio on the Selectivity for 2-chloro-5-(hydrazinylmethyl)pyridine at 90°C. [1]

Note: This data is for a structurally related compound and is presented here to illustrate the general trend of how increasing the excess of hydrazine hydrate can improve the selectivity for the mono-substituted product.

EntryResidence Time (min)Mole Ratio (Dichloride:Hydrazine Hydrate)Yield (%) of Mono-hydrazine Product
181:685.6
281:795.0
381:898.7

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5-Dichloropyridine[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2.2 mL of hydrazine hydrate.

  • Addition of Reactant: To the hydrazine hydrate, add 5 g of 2,5-dichloropyridine.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out.

  • Isolation and Purification: Collect the solid by filtration and wash with cold water. The crude product can be further purified by recrystallization or column chromatography. An expected yield of approximately 1.6 g of 2-hydrazino-5-chloropyridine can be obtained.[2]

Protocol 2: One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization (to minimize hydroxy by-product)[3]

This protocol describes a general method for converting aminopyridines to chloropyridines while avoiding the formation of hydroxypyridine by-products. It can be adapted for the synthesis of the diazonium salt intermediate en route to this compound.

  • Preparation of Reagent Mixture: Grind a mixture of the aminopyridine (2 mmol) and NaNO₂ (5 mmol) in a mortar until homogeneous.

  • Diazotization: Slowly add the mixture over 10 minutes to a solution of dimethylformamide (4 mL), trifluoromethanesulfonic acid (6 mmol), and dimethylsulfoxide (1.3 mmol) cooled to 5-7°C.

  • Intermediate Formation: Maintain the resulting mixture at 5-7°C for 5 minutes and then allow it to stand for 30 minutes at room temperature.

  • Conversion to Chloride (for subsequent reduction): To the reaction mixture, add acetonitrile (1 mL) and hydrochloric acid (38%, 4 mL) and heat to 80°C for 2 hours. This step forms the chloropyridine from the diazonium salt. For the synthesis of the hydrazine, a reduction step would follow the diazotization.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Hydrazinolysis cluster_1 Route 2: Diazotization 2,5-Dichloropyridine 2,5-Dichloropyridine 2-Chloro-5-hydrazinylpyridine_1 This compound 2,5-Dichloropyridine->2-Chloro-5-hydrazinylpyridine_1 Hydrazine Hydrate Byproduct_1 2,5-bis(hydrazinyl)pyridine 2-Chloro-5-hydrazinylpyridine_1->Byproduct_1 Excess Hydrazine Hydrate (Side Reaction) 5-Amino-2-chloropyridine 5-Amino-2-chloropyridine Diazonium_Salt Diazonium Salt Intermediate 5-Amino-2-chloropyridine->Diazonium_Salt NaNO2, HCl 2-Chloro-5-hydrazinylpyridine_2 This compound Diazonium_Salt->2-Chloro-5-hydrazinylpyridine_2 Reduction (e.g., SnCl2) Byproduct_2 2-Chloro-5-hydroxypyridine Diazonium_Salt->Byproduct_2 H2O (Side Reaction)

Caption: Synthetic routes to this compound and major by-products.

Troubleshooting_Hydrazinolysis start Low Yield in Hydrazinolysis check_completion Is the reaction complete? (TLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_byproduct Is 2,5-bis(hydrazinyl)pyridine observed? check_completion->check_byproduct Yes increase_time_temp->check_completion adjust_hydrazine Increase excess of hydrazine hydrate Slowly add dichloropyridine check_byproduct->adjust_hydrazine Yes check_reagents Check purity of starting materials check_byproduct->check_reagents No end Improved Yield adjust_hydrazine->end check_reagents->end

Caption: Troubleshooting flowchart for low yield in the hydrazinolysis route.

Experimental_Workflow start Start Synthesis setup Reaction Setup (Flask, Condenser, Stirrer) start->setup reagents Add Reagents (e.g., 2,5-Dichloropyridine, Hydrazine) setup->reagents reaction Heat to Reflux Monitor by TLC reagents->reaction workup Cool and Quench Reaction reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify Crude Product (Recrystallization or Chromatography) extraction->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: HPLC Method Development for 2-Chloro-5-hydrazinylpyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting HPLC methods for monitoring reactions involving "2-Chloro-5-hydrazinylpyridine".

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most common and robust method for analyzing this compound and related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates compounds based on their hydrophobicity. A C18 column is a typical stationary phase, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[1][2]

Q2: Why is an acidic modifier, like formic acid or trifluoroacetic acid (TFA), often added to the mobile phase?

A2: this compound is a basic compound.[3] Adding a small amount of acid to the mobile phase helps to protonate the molecule. This ensures a consistent charge state and significantly improves peak shape by preventing interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[1]

Q3: What detection wavelength should I use for this compound?

A3: Pyridine-containing compounds typically have strong UV absorbance. A good starting point for detection is around 240-280 nm. For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound.

Q4: How can I monitor a reaction where this compound is consumed and a new product is formed?

A4: HPLC is an excellent technique for reaction monitoring.[1] By taking small aliquots from the reaction mixture at different time points, quenching the reaction, and injecting the samples into the HPLC, you can track the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product. This allows for the determination of reaction completion and can also help in identifying the formation of any intermediates or byproducts.

Q5: What are the key reactions of this compound that I might be monitoring?

A5: this compound is a versatile intermediate. Key reactions include the formation of hydrazones through condensation with aldehydes or ketones, and nucleophilic substitution of the chlorine atom on the pyridine ring.[4][5]

Experimental Protocol: HPLC Method Development for Reaction Monitoring

This protocol outlines a systematic approach to developing an HPLC method for monitoring a reaction involving this compound, for instance, its condensation with an aldehyde to form a hydrazone.

1. System Preparation and Column Selection:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column is the recommended starting point. A common dimension is 4.6 x 150 mm with 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound and the expected product (if available) in a suitable solvent (e.g., a mixture of water and acetonitrile). A typical concentration is 1 mg/mL. From the stock, prepare a working standard of approximately 10-20 µg/mL.

  • Reaction Samples: At desired time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a large volume of mobile phase to stop the reaction and prevent precipitation. Further dilution may be necessary to bring the concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Development and Optimization:

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the predetermined λmax)

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. This will help to elute both the starting material and the potentially more hydrophobic product.

  • Optimization:

    • Adjust the gradient slope and duration to achieve good resolution between the starting material, product, and any impurities.

    • If peaks are too broad, consider increasing the column temperature.

    • If peak tailing is observed for the basic pyridine compound, ensure the mobile phase is sufficiently acidic.

4. Data Analysis:

  • Identify the peaks for the starting material and the product based on their retention times (by injecting standards).

  • Integrate the peak areas for each component at each time point.

  • Plot the peak area of the starting material and product as a function of time to monitor the reaction progress.

Data Presentation

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10-90% B over 20 minutes
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Troubleshooting Guide

Table 2: Common HPLC Issues and Solutions

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols; Inappropriate mobile phase pH.Increase the concentration of the acidic modifier (e.g., formic acid) or use a different modifier like TFA. Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte.
Poor Resolution Inadequate separation between peaks.Optimize the gradient by making it shallower. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Ghost Peaks Contamination in the mobile phase or injector carryover.Use fresh, high-purity solvents and a clean injection needle wash solvent.
Baseline Drift Column not equilibrated; Fluctuating temperature.Allow for sufficient column equilibration time. Use a column oven for stable temperature control.
High Backpressure Blockage in the system (e.g., column frit, tubing).Filter all samples and mobile phases. If pressure is high, reverse-flush the column (if permitted by the manufacturer).

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_analysis Analysis & Monitoring cluster_validation Validation (Optional) prep_system Prepare HPLC System initial_run Initial Gradient Run prep_system->initial_run prep_samples Prepare Standards & Reaction Samples prep_samples->initial_run optimize Optimize Gradient & Conditions initial_run->optimize inject_samples Inject Time-Point Samples optimize->inject_samples analyze_data Analyze Peak Areas vs. Time inject_samples->analyze_data validate Method Validation (Linearity, Precision) analyze_data->validate

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak rt_drift Retention Time Drifting? start->rt_drift no_peaks No Peaks? start->no_peaks solution_acid Increase Mobile Phase Acidity peak_tailing->solution_acid Yes solution_overload Dilute Sample peak_fronting->solution_overload Yes solution_coelution Optimize Gradient split_peak->solution_coelution Yes solution_equilibration Increase Equilibration Time rt_drift->solution_equilibration Yes solution_check_system Check for Leaks/Blockages no_peaks->solution_check_system Yes

Caption: Troubleshooting Decision Tree for HPLC.

References

Technical Support Center: Scaling up 2-Chloro-5-hydrazinylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 2-Chloro-5-hydrazinylpyridine and related compounds from the laboratory to the pilot plant. The information is presented in a question-and-answer format to address specific challenges encountered during scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary safety concerns when handling hydrazine hydrate at a pilot plant scale?

A1: Hydrazine and its derivatives are hazardous materials requiring stringent safety protocols during large-scale handling.[1]

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin absorption and is classified as a potential occupational carcinogen.[2][3][4] The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[2] Exposure can cause irritation to the skin, eyes, and respiratory tract, and in high doses may lead to convulsions, liver and kidney damage, or even coma.[3][4]

  • Flammability and Explosion Risk: Hydrazine vapors are flammable in air at concentrations as low as 4.7%.[1] Anhydrous hydrazine poses a significant risk of vapor phase detonation even without air, making aqueous solutions inherently safer.[2] However, care must be taken to avoid concentrating hydrazine during processes like distillation.[2]

  • Personal Protective Equipment (PPE): Due to its high toxicity and ability to be absorbed through the skin, appropriate PPE is mandatory.[2] This includes chemical-resistant gloves, eye protection, and respiratory protection, especially when vapors may be present.[5]

  • Handling Procedures: All operations should be conducted in well-ventilated areas, preferably within a fume hood or a contained system. An inert atmosphere (e.g., nitrogen) is recommended for reactions to prevent hydrazine hydrate from absorbing atmospheric carbon dioxide.[6]

Q2: My reaction yield dropped significantly when moving from the lab to the pilot plant. What are the common causes?

A2: A drop in yield during scale-up is a common issue. Several factors could be responsible:

  • Inadequate Mixing: Inefficient mixing in larger reactors can lead to localized temperature gradients and concentration differences, promoting side reactions.

  • Insufficient Hydrazine Hydrate: Many lab-scale procedures use a large excess of hydrazine hydrate to prevent the competitive formation of dimers and other by-products.[7] This ratio must be carefully optimized during scale-up, as simply reducing the excess for cost reasons can lower the yield.

  • Temperature Control: Poor heat transfer in large vessels can lead to "hot spots" or insufficient heating, affecting the reaction rate and selectivity. The optimal temperature range for this substitution reaction is typically between 100-150°C.[6]

  • Reaction Time: The reaction time may need to be re-optimized. In some cases, reactions are run for extended periods (e.g., 10 to 48 hours) to ensure completion.[6][8] Monitoring the reaction progress by TLC or HPLC is crucial.[8]

Q3: I am observing significant by-products in my scaled-up reaction. How can I improve the purity of this compound?

A3: By-product formation is often linked to reaction conditions and stoichiometry.

  • Control of Stoichiometry: As mentioned, maintaining a sufficient excess of hydrazine hydrate is critical to minimize the formation of dimeric impurities.[7]

  • Temperature Management: Operating within the optimal temperature range of 125-130°C has been shown to reduce by-products.[6]

  • Purification Methods:

    • Crystallization: Cooling the reaction mixture after completion is a common and effective method for isolating the product.[6][9] The product can be crystallized from the reaction solvent or a different solvent system.

    • Extraction: Liquid-liquid extraction, for example with ethyl acetate, is a common lab-scale purification method that can be adapted for larger scales.[8]

    • Filtration and Washing: After crystallization or precipitation, thorough washing of the filtered solid with water can remove mixed salts or alkalis.[6]

Q4: The reaction is proceeding much slower at the pilot scale. What factors influence the reaction rate?

A4: Several factors can impact the reaction kinetics during scale-up.

  • Solvent Choice: The choice of solvent is critical. Polar solvents like N,N-dimethylpropanolamine, DMF, DMAC, methanol, or ethanol are often used.[6][10] N,N-dimethylpropanolamine can also act as an acid scavenger, promoting the reaction.[6] Using a specific polar solvent can significantly shorten reaction times.[10]

  • Heat Transfer: Inefficient heating in a large reactor is a common cause of slower-than-expected reactions. Ensure the reactor's heating system is adequate for the volume.

  • Agitation: The stirring rate must be sufficient to ensure the reactants are well-mixed, especially in heterogeneous mixtures.

  • Flow Chemistry: For a more controlled and efficient process, consider transitioning from a batch reactor to a continuous flow reactor. Flow chemistry offers superior control over temperature, pressure, and reaction time, leading to improved efficiency and safety.[8][11]

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Synthesis of 2-Hydrazinopyridine

This protocol is based on a typical lab-scale batch process.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (20 g, 0.176 mol).

  • Reagent Addition: Add hydrazine hydrate (200 mL).

  • Reaction: Heat the mixture to 100°C and stir for 48 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with an 8:2 ethyl acetate/methanol mobile phase.

  • Work-up: Once the starting material is consumed, cool the mixture and dilute it with water (200 mL).

  • Extraction: Extract the aqueous solution with ethyl acetate (5 x 500 mL).

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the product.

Protocol 2: Pilot-Scale Continuous Flow Synthesis of 2-Hydrazinopyridine

This protocol demonstrates a large-scale synthesis using a microchannel flow reactor, which resulted in a high yield.[8]

  • Feed Preparation:

    • Stream A: Prepare a solution of 2-chloropyridine (200 kg) in butanol (200 kg).

    • Stream B: Prepare a solution of 80% mass concentration hydrazine hydrate (110 kg).

  • Pumping: Use plunger pumps to deliver the two streams to a microchannel reactor. Set the flow rate for Stream A to 0.0375 L/s and Stream B to 0.01 L/s.

  • Reaction: Maintain the reaction temperature within the microchannel reactor at 100°C. The residence time in the channel should be approximately 100 seconds.

  • Collection: Collect the reaction output into a suitable vessel.

  • Isolation: Cool the collected reaction liquid to induce solid-liquid separation.

  • Purification: After separation, dry the solid product. The reported yield for this method was 185 kg (95.8%).[8]

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters

ParameterLaboratory Scale (Batch)[8]Pilot Scale (Continuous Flow)[8]
Starting Material 20 g 2-Chloropyridine200 kg 2-Chloropyridine
Hydrazine Hydrate 200 mL110 kg (80% solution)
Solvent Excess Hydrazine HydrateButan-1-ol (200 kg)
Temperature 100°C100°C
Reaction Time 48 hours100 seconds (residence time)
Yield 15.0 g (78%)185 kg (95.8%)

Table 2: Summary of Reported Conditions for Hydrazinopyridine Derivative Synthesis

Starting MaterialHydrazine Molar RatioSolventTemperatureYieldPurityReference
2,3-Dichloropyridine1 : 4-6EthanolReflux99%99%[10]
2,3-DichloropyridineNot specifiedN,N-dimethylpropanolamine130°C95%99.7%[6][9]

Visualizations

Diagrams of Workflows and Logic

G cluster_0 General Synthesis Workflow start_end start_end process process decision decision io io A Start: Prepare Reactants (2-Chloropyridine derivative, Hydrazine Hydrate, Solvent) B Charge Reactor A->B C Heat to Reaction Temp (e.g., 100-130°C) under Inert Atmosphere B->C D Monitor Reaction (TLC / HPLC) C->D E Reaction Complete? D->E E->D No F Post-Reaction Work-up (Cooling, Quenching) E->F Yes G Product Isolation (Crystallization / Filtration) F->G H Purification & Drying G->H I End: Final Product H->I

Caption: General workflow for the synthesis of 2-hydrazinylpyridine derivatives.

G cluster_1 Troubleshooting Guide for Low Yield Start Low Yield Observed CheckTemp Is Temperature Correct & Stable? Start->CheckTemp CheckMixing Is Agitation Sufficient for Scale? CheckTemp->CheckMixing Yes AdjustTemp Action: Adjust Heating. Verify Thermocouple. CheckTemp->AdjustTemp No CheckRatio Is Hydrazine Ratio Optimized? CheckMixing->CheckRatio Yes AdjustMixing Action: Increase Agitation. Consider Baffle Use. CheckMixing->AdjustMixing No AdjustRatio Action: Increase Hydrazine. Prevents Dimer Formation. CheckRatio->AdjustRatio No AnalyzePurity Analyze By-products (HPLC/LCMS) CheckRatio->AnalyzePurity Yes End Re-run Experiment AdjustTemp->End AdjustMixing->End AdjustRatio->End

Caption: A logical guide for troubleshooting low reaction yields during scale-up.

G cluster_2 Pilot Scale Safety Protocol for Hydrazine Hydrate A 1. Pre-Op Briefing Review MSDS & SOPs B 2. PPE Verification (Gloves, Goggles, Respirator, Chemical Apron) A->B C 3. Area Setup Ensure Ventilation is Active. Confirm Spill Kit is Stocked. B->C D 4. Inert Atmosphere Purge Reactor with Nitrogen. C->D E 5. Controlled Addition Use a Closed System (e.g., Metering Pump). D->E F 6. Monitor for Leaks Throughout the Process E->F G 7. Safe Shutdown Follow Quenching and Decontamination SOPs. F->G H 8. Waste Management Segregate and Label Hydrazine Waste. G->H

Caption: Essential safety steps for handling hydrazine hydrate in a pilot plant.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-hydrazinylpyridine and Other Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Chlorinated pyridines are versatile building blocks in this endeavor, offering a reactive handle for various transformations. This guide provides an objective comparison of the reactivity of "2-Chloro-5-hydrazinylpyridine" with other chlorinated pyridine isomers in three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information presented is supported by established chemical principles and representative experimental data to aid in the selection of appropriate synthetic strategies.

General Principles of Reactivity in Chloropyridines

The reactivity of a chlorinated pyridine is primarily governed by the electronic properties of the pyridine ring and the position of the chlorine atom. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2] The presence of other substituents further modulates this reactivity. Electron-withdrawing groups generally enhance the reactivity of the chloropyridine towards nucleophilic attack, while electron-donating groups can have the opposite effect.[3]

In the case of This compound , the chlorine atom is at the activated 2-position, making it susceptible to displacement. The hydrazinyl group (-NHNH2) at the 5-position is generally considered an electron-donating group through resonance, which might slightly decrease the overall electrophilicity of the pyridine ring compared to an unsubstituted 2-chloropyridine. However, its effect is less pronounced than that of strongly activating or deactivating groups.

Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of chloropyridines. The reaction with hydrazine or its derivatives is a common method to introduce a hydrazinyl moiety.

Reactivity Comparison:

The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom. The general order of reactivity is 4-chloropyridine > 2-chloropyridine > 3-chloropyridine. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 2- and 4-positions.[1]

For this compound, the chlorine at the 2-position is readily displaced. The electron-donating hydrazinyl group at the 5-position may slightly reduce the reaction rate compared to a 2-chloropyridine with an electron-withdrawing group at the same position. However, the reaction is still expected to proceed efficiently due to the inherent activation of the 2-position.

Quantitative Data Summary:

The following table presents representative yields for the SNAr reaction of various chloropyridines with hydrazine hydrate under comparable conditions.

Chloropyridine DerivativeProductTypical Yield (%)
2-Chloropyridine2-Hydrazinylpyridine~85%
4-Chloropyridine4-Hydrazinylpyridine>90%
2-Chloro-5-nitropyridine2-Hydrazinyl-5-nitropyridine>95%
This compound Pyridine-2,5-dihydrazine(Expected to be high)
3-Chloropyridine3-HydrazinylpyridineLower, requires harsher conditions

Note: The yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine

This protocol describes the synthesis of a hydrazinylpyridine from a chloropyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-nitropyridine

  • Hydrazine hydrate (60%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (3 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-hydrazinyl-5-nitropyridine.

Reaction Mechanism:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Chloropyridine 2-Chloropyridine Intermediate [Intermediate Complex] 2-Chloropyridine->Intermediate Nucleophilic Attack Hydrazine H2N-NH2 Hydrazine->Intermediate 2-Hydrazinylpyridine 2-Hydrazinylpyridine Intermediate->2-Hydrazinylpyridine Loss of Cl- HCl HCl Intermediate->HCl Suzuki_Cycle cluster_product Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(Cl)L2] Pd0->OA_complex Oxidative Addition (Ar-Cl) Trans_complex [Ar-Pd(II)(Ar')L2] OA_complex->Trans_complex Transmetalation (Ar'-B(OH)2, Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product Buchwald_Workflow start Start setup Combine Reactants: - Chloropyridine - Amine - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Quench - Extract monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end End Product purify->end

References

A Comparative Guide to the Purity Validation of 2-Chloro-5-hydrazinylpyridine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of "2-Chloro-5-hydrazinylpyridine" purity. We present detailed experimental protocols and comparative data to assist in the selection and application of these essential analytical techniques.

Purity Specifications of Commercial this compound

Commercially available this compound typically has a purity specification of ≥97% or ≥98%.[1][2] This guide will outline methodologies to verify these claims and to identify potential impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity in separating the main compound from impurities. A reversed-phase HPLC method is generally suitable for the analysis of substituted pyridines.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-15 min: 10% to 90% acetonitrile

    • 15-20 min: 90% acetonitrile

    • 20-25 min: 90% to 10% acetonitrile

    • 25-30 min: 10% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of diluent (50:50 acetonitrile:water).

Comparative HPLC Data: Supplier A vs. Supplier B

The following table presents hypothetical data from the HPLC analysis of this compound from two different suppliers.

ParameterSupplier ASupplier B
Retention Time (Main Peak) 8.52 min8.51 min
Peak Area (Main Peak) 98.7%97.2%
Impurity 1 (RT: 4.2 min) 0.5%1.1%
Impurity 2 (RT: 6.8 min) 0.8%1.7%
Calculated Purity 98.7% 97.2%

This data suggests that the lot from Supplier A has a higher purity than the lot from Supplier B, with fewer and smaller impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for identifying the compound and potential impurities with distinct proton signals.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid (for quantitative analysis).

  • Sample Preparation: Dissolve approximately 10 mg of this compound and a precisely weighed amount of maleic acid in 0.75 mL of DMSO-d₆.

  • Key Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 4 s

    • Relaxation Delay: 15 s

    • Number of Scans: 16

Comparative ¹H NMR Data: Supplier A vs. Supplier B

Below is a table of expected chemical shifts for this compound and hypothetical data for samples from two suppliers.

Chemical Shift (δ, ppm)MultiplicityAssignmentSupplier A (Integration)Supplier B (Integration)
~8.0dH at position 61.001.00
~7.5ddH at position 41.001.00
~6.8dH at position 31.001.00
~7.7br s-NH-1.001.00
~4.2br s-NH₂2.002.00
Purity (qNMR) 98.5% 97.0%

The quantitative NMR (qNMR) results corroborate the HPLC findings, indicating a higher purity for the sample from Supplier A.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound using both HPLC and NMR.

Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation hplc_run HPLC Run hplc_prep->hplc_run hplc_data Data Analysis (Peak Integration) hplc_run->hplc_data hplc_purity Purity Calculation (%) hplc_data->hplc_purity compare Compare HPLC and NMR Results hplc_purity->compare nmr_prep Sample Preparation (with Internal Standard) nmr_run NMR Acquisition nmr_prep->nmr_run nmr_data Data Processing (Integration) nmr_run->nmr_data nmr_purity Purity Calculation (qNMR) nmr_data->nmr_purity nmr_purity->compare start Receive this compound start->hplc_prep start->nmr_prep decision Accept or Reject Batch compare->decision Results Concordant & Meet Specs reject Reject Batch compare->reject Discrepancy or Fails Specs

Caption: Workflow for purity validation of this compound.

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control. NMR offers detailed structural confirmation and an independent method for quantitative purity assessment. For comprehensive quality assurance, employing both techniques is recommended to ensure the identity and purity of this critical chemical intermediate, thereby safeguarding the reliability of subsequent research and development activities.

References

Comparative Biological Activities of 2-Chloro-5-hydrazinylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Chloro-5-hydrazinylpyridine derivatives, supported by experimental data. The information is presented to facilitate the evaluation and selection of these compounds for further investigation.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, particularly their hydrazone forms, have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide summarizes key findings from various studies, presenting comparative data in a structured format to aid in understanding their structure-activity relationships.

Anticancer Activity

Hydrazone derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of a series of synthesized derivatives against selected human cancer cell lines, with doxorubicin as a standard reference drug.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of this compound Hydrazone Derivatives

CompoundR-groupMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
1a 4-Nitrophenyl15.2 ± 1.118.5 ± 1.522.1 ± 2.0
1b 4-Chlorophenyl20.8 ± 1.825.3 ± 2.130.5 ± 2.5
1c 4-Methoxyphenyl25.1 ± 2.230.7 ± 2.835.8 ± 3.1
1d 2,4-Dichlorophenyl12.5 ± 1.015.8 ± 1.319.4 ± 1.7
Doxorubicin -0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Data presented are hypothetical and for illustrative purposes. Actual experimental data should be consulted from peer-reviewed literature.

The data suggests that the nature of the substituent on the phenyl ring significantly influences the anticancer activity. Electron-withdrawing groups, such as nitro and chloro substituents, appear to enhance the cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Compounds (various concentrations) A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Remove medium, Add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Antimicrobial Activity

Several this compound derivatives have been screened for their antimicrobial properties against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Hydrazone Derivatives

CompoundR-groupS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
2a 4-Nitrophenyl163264
2b 4-Chlorophenyl3264128
2c 4-Methoxyphenyl64128>256
2d 2,4-Dichlorophenyl81632
Ciprofloxacin -10.5-
Fluconazole ---8

Data presented are hypothetical and for illustrative purposes. Actual experimental data should be consulted from peer-reviewed literature.

Similar to the anticancer activity, electron-withdrawing substituents on the phenyl ring tend to improve the antimicrobial potency of these derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serial dilution of compounds in broth B->C D Incubate plates (18-24h) C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

MIC Determination Workflow

Enzyme Inhibitory Activity

The this compound scaffold has also been utilized to design inhibitors of various enzymes implicated in disease pathogenesis. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50, µM) of this compound Hydrazone Derivatives

CompoundR-groupAChE Inhibition IC50 (µM)
3a 4-Nitrophenyl5.2 ± 0.4
3b 4-Chlorophenyl8.7 ± 0.7
3c 4-Methoxyphenyl15.3 ± 1.2
3d 2,4-Dichlorophenyl3.9 ± 0.3
Donepezil -0.02 ± 0.002

Data presented are hypothetical and for illustrative purposes. Actual experimental data should be consulted from peer-reviewed literature.

The inhibitory potency against AChE is also influenced by the electronic properties of the substituents on the aromatic ring.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

The inhibitory activity against AChE is commonly determined using a modified Ellman's spectrophotometric method.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Incubation: The enzyme (AChE) is pre-incubated with various concentrations of the test compounds for a specific period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine AChE Yellow_Anion Yellow Anion (Abs @ 412 nm) Thiocholine->Yellow_Anion + DTNB DTNB DTNB Inhibitor This compound Derivative Inhibitor->AChE Binds to and inhibits

AChE Inhibition by Derivatives

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data highlights the significant influence of structural modifications on the biological activity of its derivatives. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective agents for the treatment of cancer, infectious diseases, and neurological disorders. Researchers are encouraged to consult the primary literature for detailed experimental procedures and comprehensive data analysis.

Comparative study of batch vs flow synthesis of "2-Chloro-5-hydrazinylpyridine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Chloro-5-hydrazinylpyridine and its derivatives, crucial intermediates in the development of pharmaceuticals, is a process that can be approached through traditional batch methods or modern continuous flow chemistry. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs. The inherent advantages of flow chemistry, such as enhanced safety, improved heat and mass transfer, and scalability, often translate to higher yields and purity in shorter reaction times compared to conventional batch processes.

At a Glance: Batch vs. Flow Synthesis

ParameterBatch SynthesisFlow Synthesis
Reaction Time Longer (hours to days)[1]Shorter (minutes)[1][2]
Yield Generally lower, prone to side products[2]Typically higher and with better selectivity[1][2]
Purity May require extensive purificationOften results in a cleaner product profile
Scalability Can be challenging due to heat and mass transfer limitations[3]More straightforward and safer to scale up[3]
Safety Higher risk with exothermic reactions and hazardous reagents[3]Inherently safer due to small reaction volumes and better control[3]
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, and residence time[4]

Visualizing the Synthesis Workflows

The fundamental difference between batch and flow synthesis lies in the handling of reactants and the progression of the reaction.

SynthesisWorkflows General Synthesis Workflows cluster_batch Batch Synthesis cluster_flow Flow Synthesis b_start Reactants Charged into Vessel b_reaction Reaction Proceeds Over Time b_start->b_reaction b_workup Work-up and Purification b_reaction->b_workup b_product Final Product b_workup->b_product f_reagents Reagent Streams f_pump Pumps f_reagents->f_pump f_reactor Heated/Cooled Reactor Coil f_pump->f_reactor f_bpr Back Pressure Regulator f_reactor->f_bpr f_collection Product Collection f_bpr->f_collection FlowAdvantages Advantages of Flow Synthesis flow_synthesis Flow Synthesis precise_control Precise Control (Temp, Pressure, Time) flow_synthesis->precise_control enhanced_transfer Enhanced Heat & Mass Transfer flow_synthesis->enhanced_transfer small_volume Small Reaction Volume flow_synthesis->small_volume easy_scalability Easier Scalability flow_synthesis->easy_scalability higher_yield Higher Yield precise_control->higher_yield higher_purity Higher Purity precise_control->higher_purity enhanced_transfer->higher_yield shorter_time Shorter Reaction Time enhanced_transfer->shorter_time improved_safety Improved Safety small_volume->improved_safety

References

Assessing the Antimicrobial Efficacy of "2-Chloro-5-hydrazinylpyridine"-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates are heterocyclic compounds, with hydrazone derivatives standing out due to their diverse biological activities. This guide provides a comparative assessment of the antimicrobial efficacy of compounds based on the "2-Chloro-5-hydrazinylpyridine" scaffold. We present available experimental data, compare their performance against established antibiotics, and provide detailed experimental protocols to support further research and development in this area.

Comparative Antimicrobial Activity

The antimicrobial potential of novel synthetic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC data for hydrazones directly derived from "this compound" is limited in publicly accessible literature, we can draw valuable insights from closely related pyridine-based hydrazone derivatives.

The following tables summarize the in vitro antibacterial activity of various hydrazone compounds against common pathogenic bacteria, Staphylococcus aureus and Escherichia coli. For a robust comparison, MIC values for standard antibiotics, Ciprofloxacin and Ampicillin, against reference strains are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine-Based Hydrazone Derivatives and Standard Antibiotics against Staphylococcus aureus

Compound/AntibioticStrainMIC (µg/mL)Reference
Hydrazone Derivative 19S. aureus6.25[1]
Hydrazone Derivative (Pyrazoline) 5S. aureus64[2]
Hydrazone Derivative (Pyrazoline) 19S. aureus64[2]
Hydrazone Derivative (Pyrazoline) 24S. aureus64[2]
Ciprofloxacin S. aureus ATCC 259230.25 - 0.5[3][4][5]
Ampicillin MRSA StrainsResistant[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyridine-Based Hydrazone Derivatives and Standard Antibiotics against Escherichia coli

Compound/AntibioticStrainMIC (µg/mL)Reference
Hydrazone Derivative 19E. coli12.5[1]
2,4-dichloro moiety HydrazonesE. coli-[7]
Ciprofloxacin E. coli ATCC 25922-[8]
Ampicillin E. coli ATCC 259222 - 8[9][10][11]

Note: The specific structures of the numbered hydrazone derivatives can be found in the cited literature. The presented data for hydrazones are from studies on broader classes of pyridine-containing hydrazones and may not be directly representative of "this compound" derivatives.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for two standard assays used to determine the antimicrobial efficacy of chemical compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for quantifying the in vitro activity of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of the "this compound"-based compound in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh, overnight cultures of the test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure:

  • Dispense 100 µL of sterile MHB into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.

  • Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Seal the plate and incubate at 35-37°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Agar Well Diffusion Method for Zone of Inhibition Assessment

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (MHA) plates.

  • Bacterial Inoculum: Prepared as described for the broth microdilution method.

  • Test Compounds: Solutions of the "this compound"-based compounds at known concentrations.

  • Sterile Cork Borer or Pipette Tip: To create wells in the agar.

2. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of the MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the conceptualization of the research process, the following diagrams, generated using Graphviz, illustrate the typical synthesis and antimicrobial testing workflow for novel hydrazone compounds.

Synthesis_Workflow cluster_synthesis Synthesis of Hydrazone Derivatives 2_Chloro_5_hydrazinylpyridine This compound Reaction Condensation Reaction (e.g., in Ethanol, reflux) 2_Chloro_5_hydrazinylpyridine->Reaction Aromatic_Aldehyde Aromatic Aldehyde/Ketone Aromatic_Aldehyde->Reaction Hydrazone_Product 2-Chloro-5-pyridinyl-based Hydrazone Derivative Reaction->Hydrazone_Product Purification Purification (e.g., Recrystallization) Hydrazone_Product->Purification Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization

Caption: General synthesis workflow for 2-Chloro-5-pyridinyl-based hydrazone derivatives.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

While the precise molecular targets of many hydrazone derivatives are still under investigation, a common proposed mechanism of action involves the inhibition of essential microbial enzymes. The structural features of hydrazones, such as the azomethine group (-N=CH-), are thought to be crucial for their biological activity, potentially through interactions with the active sites of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. Further research is required to elucidate the specific signaling pathways affected by "this compound"-based compounds.

This guide serves as a foundational resource for researchers interested in the antimicrobial potential of "this compound"-based compounds. The provided data and protocols aim to facilitate further investigation and contribute to the development of new and effective antimicrobial agents.

References

A Comparative Guide to Novel Compounds Derived from 2-Chloro-5-hydrazinylpyridine for In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel compounds derived from the versatile scaffold, 2-Chloro-5-hydrazinylpyridine. The following sections present a summary of their biological activities, supported by experimental data from various studies, and compare them with established alternatives. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to facilitate a comprehensive understanding of their potential in drug discovery.

Section 1: Comparative Analysis of Biological Activity

Novel compounds synthesized from this compound have demonstrated a broad spectrum of biological activities, including potential as anticancer and neuroprotective agents. This section compares the in vitro efficacy of representative derivatives against established drugs in these therapeutic areas.

Anticancer Activity

Hydrazone derivatives of chloro-substituted pyridines and quinolines have been investigated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparison of IC50 Values of Novel Hydrazone Derivatives and a Standard Chemotherapeutic Agent against Cancer Cell Lines

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Reference
Quinoline-based Hydrazide-Hydrazones Compound 16SH-SY5Y (Neuroblastoma)5.7[1]
Compound 16Kelly (Neuroblastoma)2.4[1]
Compound 17SH-SY5Y (Neuroblastoma)2.9[1]
Compound 17Kelly (Neuroblastoma)1.3[1]
Compound 17MCF-7 (Breast Adenocarcinoma)14.1[1]
Compound 17MDA-MB-231 (Breast Adenocarcinoma)18.8[1]
Pyrazoline Derivatives from Hydrazine Compound 7bVarious Cancer Cell Lines0.13 - 0.99[2]
Compounds 8b-eVarious Cancer Cell Lines0.13 - 0.99[2]
Ciminalum–thiazolidinone Hybrids Compound 2hNCI-60 Cell Line Panel (Average)1.57[3]
Standard Chemotherapeutic Agent DoxorubicinMCF-7 (Breast Adenocarcinoma)Varies (typically low µM)General Knowledge
5-Fluorouracil (5-FU)MCF-7 (Breast Adenocarcinoma)Varies (typically µM range)[4]

Note: The IC50 values for standard agents can vary based on experimental conditions.

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 2-chloro-3-hydrazinopyrazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

Table 2: Comparison of IC50 Values of Novel Hydrazinopyrazine Derivatives and a Standard AChE Inhibitor

CompoundIC50 (µM)Reference
CHP4 3.76[5]
CHP5 4.2[5]
Donepezil (Standard Drug) 0.53[5]

Section 2: Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide. These protocols are generalized and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • Cultured mammalian cells

  • Test compounds (novel derivatives and standards)

  • MTT solution (5 mg/mL in PBS)

  • Complete growth medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.[5][8]

Materials:

  • Purified AChE enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffer.

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Section 3: Visualizing Pathways and Workflows

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening novel compounds for their cytotoxic effects on cancer cells.

G cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 Outcome A Synthesize Novel This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Compounds B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for 24-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J K Identify Lead Compounds for Further Study J->K

Caption: Workflow for cytotoxicity screening of novel compounds.

Simplified Apoptosis Signaling Pathway

The diagram below illustrates a simplified signaling pathway for apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Outcome A Anticancer Compound B Activation of Caspase Cascade A->B initiates C DNA Fragmentation B->C D Membrane Blebbing B->D E Apoptotic Cell Death C->E D->E

Caption: Simplified overview of the apoptotic signaling pathway.

References

Unveiling the Action of 2-Chloro-5-hydrazinylpyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 2-Chloro-5-hydrazinylpyridine derivatives. While direct and comprehensive studies on this specific scaffold are limited, this guide synthesizes available data on closely related analogs to offer insights into their potential biological activities and mechanisms.

Derivatives of this compound have emerged as a scaffold of interest in medicinal chemistry, with preliminary studies suggesting potential antimicrobial and antimalarial activities. However, a detailed understanding of their mechanism of action remains an area of active investigation. This guide aims to bridge this gap by presenting a comparative overview of the biological activities of these and structurally similar compounds, supported by available experimental data and protocols.

Antimicrobial and Antimalarial Potential: An Overview

Initial research on derivatives of the closely related 2-chloro-5-(hydrazinylmethyl)pyridine has indicated promising antimicrobial and antimalarial effects. While specific quantitative data for a series of this compound derivatives is not yet available in published literature, the general class of hydrazones, to which these derivatives belong, has been extensively studied for a wide range of biological activities. These activities often stem from their ability to chelate metal ions or interact with various enzymatic targets.

Potential Mechanisms of Action

The biological activity of hydrazone derivatives is diverse and dependent on their specific structural features. For antimicrobial action, proposed mechanisms include the inhibition of essential microbial enzymes or disruption of cell wall synthesis. In the context of malaria, hydrazone-containing compounds have been investigated for their ability to interfere with vital parasitic processes.

To provide a clearer picture of the potential mechanisms, this guide will draw parallels from studies on analogous compounds and present the data in a structured format.

Comparative Data on Related Hydrazone Derivatives

While awaiting specific data on this compound derivatives, a comparative analysis of other hydrazone classes can offer valuable insights. The following table summarizes the inhibitory activities of various hydrazone derivatives against different biological targets.

Compound ClassTargetActivity (IC50/MIC)Reference CompoundActivity (IC50/MIC)
Quinoline Hydrazones Staphylococcus aureusMIC: 3.12 µg/mL (for compound 2S)--
Antioxidant (Radical Scavenging)25.1-80.3 %--
Anti-inflammatory (% inhibition)62.16 % (for compound 2S)--
2-chloro-3-hydrazinopyrazine derivatives Acetylcholinesterase (AChE)IC50: 3.76 µM (for CHP4)DonepezilIC50: 0.53 µM
1-substituted-2-phenylhydrazone derivatives Monoamine Oxidase A (hMAO-A)IC50: 0.028 µM (for compound 2b)MoclobemideIC50: 6.061 µM

Experimental Protocols

To aid in the design of future mechanism of action studies for this compound derivatives, detailed experimental protocols for common assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Example: Acetylcholinesterase Inhibition)

This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide, ATCI), and the test compound at various concentrations.

  • In a 96-well plate, add the enzyme solution and the test compound, and incubate for a specified period.

  • Initiate the enzymatic reaction by adding the substrate (ATCI) and Ellman's reagent (DTNB).

  • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals to monitor the production of the colored product resulting from the enzymatic reaction.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Visualizing Potential Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, created using Graphviz, illustrate a general experimental workflow for screening and a hypothetical signaling pathway that could be targeted by these derivatives.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Mechanism of Action Studies A Synthesis of this compound Derivatives B Primary Screening (e.g., Antimicrobial Assay) A->B C Hit Identification (Active Compounds) B->C D Target Identification (e.g., Enzyme Inhibition Assays) C->D Lead Compounds E Cellular Assays (e.g., Cytotoxicity, Pathway Analysis) D->E F In Vivo Studies (Animal Models) E->F G Preclinical/Clinical Development F->G Candidate for Drug Development

Caption: A general experimental workflow for the discovery and development of novel therapeutic agents.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Microbial Signaling Pathway Receptor Bacterial Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Virulence Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition Inhibitor->Kinase2 Inhibition

Caption: A hypothetical signaling pathway in a microbial cell that could be targeted by kinase inhibitors.

Future Directions

The field of this compound derivatives is ripe for further exploration. Future research should focus on:

  • Systematic Synthesis and Screening: A broader library of derivatives needs to be synthesized and screened against a diverse panel of biological targets to identify lead compounds with high potency and selectivity.

  • In-depth Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies are crucial to elucidate their precise molecular targets and the signaling pathways they modulate.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights for the rational design of more effective and safer derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel drugs to combat a range of diseases.

Benchmarking the synthesis of "2-Chloro-5-hydrazinylpyridine" against patented methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of synthetic routes to 2-Chloro-5-hydrazinylpyridine (CAS: 58584-02-4), a key intermediate in pharmaceutical research and development. We benchmark a method analogous to patented procedures against a common alternative synthetic pathway, offering researchers and drug development professionals a data-driven overview of performance, efficiency, and reaction conditions.

Methodology Overview

Two primary synthetic strategies for producing this compound are evaluated:

  • Method A (Patented-Style): This approach is based on the nucleophilic aromatic substitution of a di-halogenated precursor, 2,5-dichloropyridine, with hydrazine hydrate. This route is common in patent literature for analogous compounds due to its directness and potential for high yield in optimized industrial processes.

  • Method B (Alternative Route): This multi-step method begins with the more functionalized precursor, 2-chloro-5-aminopyridine. The synthesis proceeds through the formation of a diazonium salt, which is subsequently reduced to the target hydrazine derivative. This classic approach offers an alternative pathway when the di-chloro precursor is less accessible or cost-effective.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each synthetic method based on literature and patent data for analogous compounds.

ParameterMethod A: From 2,5-dichloropyridineMethod B: From 2-chloro-5-aminopyridine
Starting Material 2,5-dichloropyridine2-chloro-5-aminopyridine
Overall Yield ~95%[1]60-75% (Estimated)
Product Purity >99%[1]~95-98% (Estimated)
Number of Steps 12
Reaction Time 10-12 hours[1]6-8 hours
Reaction Temperature 130°C[1]0-5°C, then Room Temp.
Key Reagents Hydrazine hydrate, High-boiling solventNaNO₂, HCl, SnCl₂
Process Scalability High; demonstrated in patentsModerate
Safety Concerns Use of excess hydrazine hydrateHandling of unstable diazonium salts

Experimental Protocols

Method A: Synthesis from 2,5-dichloropyridine (Patented-Style)

This protocol is adapted from patented procedures for the synthesis of structurally similar chloro-hydrazinopyridines, such as the method described in patent CN106588758B[1].

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine 2,5-dichloropyridine (1 equiv.) and N,N-dimethylpropanolamine (or a similar high-boiling solvent like DMF) (approx. 25 mL per gram of starting material).

  • Begin stirring and purge the system with nitrogen for 15 minutes.

2. Reagent Addition:

  • Add 80% hydrazine hydrate (1.5-1.8 equiv.) to the mixture.

  • Replace the atmosphere in the flask with nitrogen three times to ensure an inert environment.

3. Reaction:

  • Heat the reaction mixture to 130°C and maintain reflux with vigorous stirring for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature (approx. 25°C) to allow for crystallization of the product.

  • Transfer the resulting slurry to a centrifuge (or filter using a Buchner funnel) to isolate the solid.

  • Wash the solid product with deionized water to remove residual solvent and hydrazine salts.

  • Dry the purified solid product in a vacuum oven at 60°C until a constant weight is achieved.

Method B: Synthesis from 2-chloro-5-aminopyridine (Alternative Route)

This protocol is a representative procedure based on standard organic transformations for the conversion of an aromatic amine to a hydrazine.

Step 1: Diazotization of 2-chloro-5-aminopyridine

1. Reaction Setup:

  • In a beaker, prepare a solution of concentrated hydrochloric acid (4 equiv.) in water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add 2-chloro-5-aminopyridine (1 equiv.) to the cold acid solution with stirring, maintaining the temperature below 5°C.

2. Diazotization:

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

Step 2: Reduction to this compound

3. Reduction:

  • In a separate large flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equiv.) in concentrated hydrochloric acid. Cool this solution to 0°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. A precipitate should form.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

4. Work-up and Isolation:

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Suspend the solid in water and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline, which will decompose the tin complex and liberate the free hydrazine.

  • Extract the aqueous suspension with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the two synthetic methods.

cluster_A Method A: Patented-Style Synthesis cluster_B Method B: Alternative Route A_start Start: 2,5-Dichloropyridine A_reagents Reagents: Hydrazine Hydrate Solvent (e.g., DMF) A_start->A_reagents A_reaction Nucleophilic Aromatic Substitution (1 Step, 130°C, 10h) A_start->A_reaction A_reagents->A_reaction A_product Product: this compound A_reaction->A_product B_start Start: 2-Chloro-5-aminopyridine B_reagents1 Reagents: NaNO₂, HCl (0-5°C) B_start->B_reagents1 B_step1 Step 1: Diazotization B_start->B_step1 B_reagents1->B_step1 B_intermediate Intermediate: Diazonium Salt B_step1->B_intermediate B_reagents2 Reagents: SnCl₂, HCl B_intermediate->B_reagents2 B_step2 Step 2: Reduction B_intermediate->B_step2 B_reagents2->B_step2 B_product Product: this compound B_step2->B_product

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound depends critically on the specific requirements of the research or manufacturing campaign.

  • Method A (Patented-Style) is a highly efficient, single-step process that is well-suited for large-scale production where high yield and purity are paramount.[1] The primary considerations are the availability of the 2,5-dichloropyridine starting material and the management of high reaction temperatures and excess hydrazine.

  • Method B (Alternative Route) offers a viable alternative when 2-chloro-5-aminopyridine is a more readily available or economical starting material. While likely resulting in a lower overall yield, the milder temperature conditions may be advantageous in certain laboratory settings. However, this route requires careful handling of potentially unstable diazonium salt intermediates and involves a multi-step process with more complex purification.

This guide serves as a foundational resource for decision-making in the synthesis of this important pharmaceutical intermediate. Researchers are encouraged to perform their own optimization studies based on these established methodologies.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-hydrazinylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-hydrazinylpyridine (CAS No. 145934-89-0), a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidance for structurally similar chemicals, including other chlorinated pyridines and hydrazine derivatives. It is imperative to handle this compound as a hazardous substance and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound, it should be treated as a hazardous substance with potential for toxicity and irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation May cause skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Environmental Hazard Potentially toxic to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following is a step-by-step guide for its disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials, as hazardous waste.

    • This compound falls under the category of halogenated organic waste.

    • Do not mix this waste with non-halogenated or other incompatible waste streams.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • Keep the container securely sealed when not in use.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with accurate information about the waste composition.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

  • Disposal Method:

    • The likely method of disposal for this type of chemical waste is high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

    • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Select & Label Approved Hazardous Waste Container B->C D Store in Designated, Secure & Ventilated Area C->D E Keep Container Sealed D->E F Contact EHS or Licensed Disposal Vendor E->F G Arrange for Waste Pickup & Manifesting F->G H High-Temperature Incineration at Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyridine. The following procedures are based on the safety data for the analogous compound, 3-Chloro-2-hydrazinylpyridine, and general best practices for handling hazardous chemicals.

Hazard Identification and Classification

This compound is anticipated to have a hazard profile similar to its isomer, 3-Chloro-2-hydrazinylpyridine. The Globally Harmonized System (GHS) classification for the analogous compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Skin irritation2H315: Causes skin irritation[1]
Eye irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended Protection
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary for splash protection.[1][2]
Skin Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant coveralls.[1][3] Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[3][4] Always inspect gloves for integrity before use and remove them correctly to avoid skin contact.[5]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Conduct all handling operations, including weighing, within a certified chemical fume hood to minimize inhalation exposure.

  • Use compatible tools (e.g., stainless steel or glass) for weighing and transferring the solid compound.

  • Avoid the formation of dust during handling.[1][6]

2. Dissolution:

  • Slowly add the weighed this compound to the solvent in a flask or beaker with stirring.

  • Be aware of any potential exothermic reactions, especially with strong acids or oxidizing agents.[6]

  • Keep the container closed as much as possible during the dissolution process.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]

  • The recommended storage temperature is 2-8°C.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • The storage area should be locked or otherwise secured.[1][7]

Emergency Procedures

SituationFirst-Aid Measures
If Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
If on Skin Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][10]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][11]
Accidental Release Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[7][8] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][7]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7] Firefighters should wear self-contained breathing apparatus.[1][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste (e.g., from dissolution or cleaning) in a separate, labeled, and sealed container. Do not pour down the drain.[7][12]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][12]

Workflow for Safe Handling of this compound

G prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) decontaminate->waste dispose Dispose of Waste via Certified Vendor waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.